4,4'-Methylenedianiline
Description
Historical Context and Evolution of Research on MDA
4,4'-Methylenedianiline (MDA), an organic compound with the formula CH₂(C₆H₄NH₂)₂, is a colorless to pale yellow solid that is not known to occur naturally. nih.gov While its synthesis has been established for a considerable time, dedicated research into its properties and applications has evolved significantly, driven by its industrial importance. Early research focused primarily on its synthesis, typically through the acid-catalyzed reaction of formaldehyde (B43269) and aniline (B41778). chemicalbook.comacs.org A notable development in its production was a process patented in 1968 that aimed to improve yields by adding aniline in two stages. google.com
A significant event that brought MDA into the public and scientific spotlight was a mass poisoning incident in Epping, Essex, UK, in 1965, where 84 people were poisoned after consuming bread made with flour accidentally contaminated with the compound. wikipedia.org This incident spurred further investigation into the biological effects of MDA.
Over the years, research has expanded to cover its use as a monomer in the synthesis of various polymers, its role as a precursor to methylene (B1212753) diphenyl diisocyanate (MDI), and its application as a curing agent for epoxy resins. chemicalbook.comwikipedia.org The toxicological aspects of MDA have also been a major area of study, with research investigating its effects on various organ systems and its carcinogenic potential. epa.govnih.govcdc.gov The International Agency for Research on Cancer (IARC) has classified MDA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. epa.gov This has led to regulations and guidelines concerning occupational exposure. europa.euosha.gov
Significance of MDA in Industrial Chemistry and Materials Science
This compound holds a position of great industrial importance, primarily serving as a chemical intermediate in the production of a wide array of materials. google.com Its most significant application is as a precursor to 4,4'-methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. chemicalbook.comwikipedia.org This process involves the reaction of MDA with phosgene (B1210022). chemicalbook.com Polyurethane foams derived from MDI have diverse applications, including insulation materials. nih.gov
Beyond its role in polyurethane production, MDA is a crucial monomer in the synthesis of other high-performance polymers such as polyamides and polyimides. wikipedia.org It is also utilized, albeit in smaller quantities, as a hardener for epoxy resins and adhesives, contributing to the durability and performance of these materials. chemicalbook.comwikipedia.org The use of MDA as a hardener is, however, reported to be declining as substitutes are developed. oecd.org
Further extending its utility in materials science, the hydrogenation of MDA yields 4,4'-diaminodicyclohexylmethane, another valuable compound in polymer chemistry. chemicalbook.comwikipedia.org Additionally, MDA can act as a bidentate ligand in the formation of metal-coordination complexes. wikipedia.org Its versatility is also demonstrated by its use as a corrosion preventative for iron, an antioxidant in lubricating oils, a rubber processing chemical, and an intermediate in the production of elastomeric fibers like Spandex and in the preparation of azo dyes. epa.govchemicalbook.com
Scope and Objectives of the Research Review
This research review aims to provide a focused and comprehensive overview of the chemical compound this compound (MDA). The primary objective is to consolidate and present scientifically accurate information pertaining to its historical research context, industrial significance, and key research findings related to its synthesis and applications.
The scope of this review is strictly limited to the chemical and material science aspects of MDA. It will delve into the evolution of research surrounding this compound, highlighting its pivotal role in industrial processes and the development of advanced materials. The review will present detailed findings from various studies, supported by data where available.
Crucially, this article will adhere to a professional and authoritative tone, drawing from a diverse range of credible sources. It will not include any information regarding dosage, administration, or the safety and adverse effect profiles of MDA, as these topics fall outside the defined scope. The intention is to provide a thorough and informative resource for individuals seeking a deep understanding of the chemistry and industrial applications of this compound.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₄N₂ | nih.gov |
| Appearance | Colorless to pale yellow solid; tan flake or lump solid | nih.govwikipedia.org |
| Odor | Faint, amine-like | nih.gov |
| Melting Point | 91.5-92 °C | nih.gov |
| Boiling Point | 398 °C | nih.gov |
| Solubility in Water | Insoluble | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2, Array | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 4,4'-METHYLENEDIANILINE | |
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Related CAS |
25168-39-2, Array | |
| Record name | Benzenamine, 4,4′-methylenebis-, homopolymer | |
| Source | CAS Common Chemistry | |
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| Record name | 4,4'-Methylenedianiline | |
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DSSTOX Substance ID |
DTXSID6022422 | |
| Record name | 4,4'-Diaminobiphenyl methane | |
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Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water., Dry Powder; Other Solid; Pellets or Large Crystals, Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR., Pale-brown, crystalline solid with a faint, amine-like odor. | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | Benzenamine, 4,4'-methylenebis- | |
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| Record name | 4,4'-Methylenedianiline | |
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| Record name | 4,4'-Methylenedianiline | |
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| Record name | 4,4'-METHYLENEDIANILINE | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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| Record name | 4,4'-Methylenedianiline | |
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Boiling Point |
748 to 750 °F at 768 mmHg (NTP, 1992), 398 °C, BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg, at 102kPa: 398-399 °C, 748 °F | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 4,4'-METHYLENEDIANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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| Record name | 4,4'-Methylenedianiline | |
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Flash Point |
430 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (closed cup), 220 °C c.c., 430 °F, 374 °F | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 4,4'-Methylenedianiline | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 4,4'-METHYLENEDIANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/24 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Methylenedianiline | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly sol in cold water. Very sol in alcohol, benzene, ether, Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water, In water, 1.00X10+3 mg/L at 25 °C, 1 mg/mL at 25 °C, Solubility in water: poor, 0.1% | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 4,4'-Methylenedianiline | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 4,4'-METHYLENEDIANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 4,4'-Methylenedianiline | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.15 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.070 g/mL at 103 °C, 0.5 g/cm³, 1.15, 1.06 (Liquid at 212 °F) | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4,4'-METHYLENEDIANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/24 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Methylenedianiline | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 (Air = 1), 6.8 | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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Vapor Pressure |
1e-07 mmHg at 77 °F (calculated) (NTP, 1992), 0.0000002 [mmHg], 2.03X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 197 °C: 133, 0.0000002 mmHg at 77 °F, (77 °F): 0.0000002 mmHg | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 4,4'-Methylenedianiline | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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Impurities |
2,4-diaminodiphenylmethane isomer, up to 3% | |
| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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Color/Form |
Crystals from water or benzene, Tan flakes, lumps, or pearly leaflets from benzene, Plates or needles (water); plates (benzene), Light-brown crystals, Light tan to white crystalline solid | |
CAS No. |
101-77-9, 1219795-26-2 | |
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| Record name | 4,4-Diaminodiphenylmethane | |
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| Record name | 4,4'-Methylenedianiline | |
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| Record name | Benzenamine, 4,4'-methylenebis- | |
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| Record name | 4,4'-methylenedianiline | |
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| Record name | 4,4'-METHYLENEDIANILINE-2,2',6,6',N,N,N',N'-D8, 98 ATOM % D, 98% CP | |
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| Record name | 4,4'-METHYLENEDIANILINE | |
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| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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| Record name | Aniline, 4,4'-methylenedi- | |
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Melting Point |
197 to 198 °F (NTP, 1992), 92.5 °C, 91.5-92 °C, 198 °F | |
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| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |
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Synthesis and Manufacturing Processes of 4,4 Methylenedianiline
Established Industrial Synthetic Routes
The dominant industrial method for producing 4,4'-Methylenedianiline is a well-established process involving the reaction of aniline (B41778) with formaldehyde (B43269). cdc.govwikipedia.orgportfolio-pplus.com This synthesis is typically conducted in the presence of a strong acid catalyst, most commonly hydrochloric acid (HCl). wikipedia.orgosha.gov
The commercial synthesis of MDA is a multi-step process. Initially, aniline is reacted with formaldehyde. This condensation reaction, typically catalyzed by an acid, forms N,N'-(methylenedi-1,4-phenylene)bis(aniline), commonly referred to as aminal. tum.deresearchgate.net
In the subsequent and critical stage, the aminal intermediate undergoes an acid-catalyzed rearrangement. tum.dersc.org This step involves heating the reaction mixture, which converts the intermediate into a mixture of isomeric diamines and higher molecular weight polyphenylene polymethylene polyamines. tum.degoogle.com The primary product of this rearrangement is the desired 4,4'-isomer of methylenedianiline. google.com Following the reaction, the acid is neutralized, and the organic phase, containing the MDA mixture, is separated from the aqueous phase. google.com The final pure 4,4'-MDA is then isolated from this mixture, often through distillation and crystallization processes. cdc.govgoogle.com
Achieving high yields and purity of 4,4'-MDA is critically dependent on the precise control of reaction conditions. Key parameters that are optimized include the molar ratios of the reactants and the catalyst, as well as the reaction temperature. google.comresearchgate.net
Research has shown that the molar ratio of aniline to formaldehyde significantly impacts the yield. google.com Using a higher ratio of aniline to formaldehyde, such as 6:1, has been found to improve the yield of methylenedianiline. google.com Similarly, the ratio of hydrochloric acid to aniline is a crucial parameter. The optimal yield and product quality are typically achieved when the molar ratio of hydrochloric acid to aniline is between approximately 0.77 and 0.95. google.com
The reaction temperature is another vital parameter. The initial condensation is generally carried out at a lower temperature, below 40°C, while the subsequent rearrangement step requires heating to temperatures between 60°C and 100°C. google.com Thermodynamic analysis suggests that higher reaction temperatures can help suppress the formation of by-products, thereby increasing the yield of 4,4'-MDA. researchgate.net
Table 1: Effect of Reactant Molar Ratios on 4,4'-MDA Yield and Purity google.com
| Initial Aniline/Formaldehyde Molar Ratio | HCl/Aniline Molar Ratio | Yield of 4,4'-MDA (%) | Freezing Point of Product (°C) |
|---|---|---|---|
| 3.0 | 0.33 | 73.0 | 88.0 |
| 3.0 | 0.77 | 82.4 | 90.2 |
| 3.0 | 0.95 | 82.1 | 90.4 |
| 3.0 | 1.01 | 79.4 | 90.0 |
| 4.0 | 0.95 | 85.0 | 90.1 |
| 5.0 | 0.95 | 85.5 | 89.6 |
The condensation reaction between aniline and formaldehyde does not exclusively yield the 4,4'-MDA isomer. A significant challenge in the industrial process is managing the formation of other isomers and various by-products. cdc.govtum.de The reaction produces a complex mixture that includes the 2,4'- and 2,2'- isomers of MDA, as well as triamines and higher molecular weight polymeric amines. cdc.govnih.gov Commercially available bulk MDA typically contains about 96% this compound, with the remainder being other isomers and trace amounts of aniline. cdc.govportfolio-pplus.com
Control over the isomer distribution is crucial as the properties of the final products, such as polyurethanes, depend heavily on the purity of the 4,4'-MDA used. google.com The reaction conditions, particularly the acidity and temperature, influence the ratio of isomers formed. google.com Following the reaction, purification steps such as fractional distillation and crystallization are employed to separate the desired 4,4'-isomer from the unwanted by-products and other isomers. google.com Crystallization, for instance, can effectively enrich the final product to over 98% 4,4'-MDA. google.com
Table 2: Typical Composition of Crude Polyamino-polymethylene Aniline Mixture
| Component | Typical Weight Percentage | Reference |
|---|---|---|
| This compound | ~85-96% | cdc.govportfolio-pplus.comgoogle.com |
| 2,4'- and 2,2'-Isomers | ~3-13% | cdc.govgoogle.com |
| Higher Molecular Weight Polyamines | Remaining % | google.com |
Emerging and Sustainable Synthesis Methodologies
In response to the environmental drawbacks of traditional MDA synthesis, which uses corrosive mineral acids and generates significant salt waste, research has focused on developing greener and more sustainable alternatives. tum.dersc.org
Green chemistry principles are being applied to devise more environmentally benign synthesis routes for MDA. One such approach involves the use of natural kaolinite (B1170537) clays (B1170129) as catalysts. researchgate.net This method allows the condensation of aniline and formaldehyde to proceed efficiently under ultrasonic irradiation in an aqueous medium, avoiding the use of harsh acids, alkalis, and hydrocarbon solvents. researchgate.net Other research has explored using acetic acid as a greener solvent for related reactions. mdpi.com Furthermore, the concept of a circular economy is being explored through the development of recyclable polyurethanes, from which the MDA precursor can be recovered and reused, demonstrating a closed-loop system. tue.nl
A primary focus of sustainable MDA synthesis is the replacement of liquid mineral acids like HCl with reusable and non-corrosive solid acid catalysts. tum.deacs.org Various materials have been investigated for this purpose, demonstrating promising results.
Zeolites : Zeolites such as dealuminated Y-type zeolites and ZSM-5 have been shown to be effective catalysts for MDA synthesis. tum.dersc.orggoogle.com These materials offer strong Brønsted acidity, high thermal stability, and the potential for regeneration and reuse. tum.de They can catalyze the reaction with high selectivity towards the desired 4,4'-isomer. google.com However, their performance can be limited by diffusion within their microporous structure. tum.dersc.org
SO3H-Functionalized Ionic Liquids (SFILs) : A series of SO3H-functionalized ionic liquids have been synthesized and tested as catalysts for the aniline-formaldehyde condensation. acs.org These catalysts show excellent activity, which correlates with their acid strength. Under optimized conditions with the ionic liquid [HSO3-bmim]CF3SO3, an 87.9% selectivity for 4,4'-MDA was achieved with an aniline conversion of 36.3%. acs.org A key advantage is the potential for catalyst regeneration and reuse, although deactivation can occur. acs.org
Heteropolyacids : Heteropolyacids, such as H4SiW12O40, have also been evaluated. researchgate.net These catalysts can be encapsulated within metal-organic frameworks (MOFs) like MIL-100(Fe) to facilitate recovery and reuse. This composite catalyst system has demonstrated excellent performance, achieving a 4,4'-MDA yield of 81.6% under optimized conditions. researchgate.net
Table 3: Performance of Novel Catalysts in 4,4'-MDA Synthesis
| Catalyst System | Reaction Conditions | Aniline Conversion (%) | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) | Reference |
|---|---|---|---|---|---|
| [HSO3-bmim]CF3SO3 (SFIL) | 80°C, 8h, Aniline/HCHO = 5 | 36.3 | 79.4 | 87.9 | acs.org |
| H4SiW12O40@MIL-100(Fe) | 120°C, 6h, Aniline/HCHO = 5 | 41.1 | 81.6 | 79.2 | researchgate.net |
| HUSY Zeolite | 100°C, 3h | 39.0 | 34.6 | ~88.7 (Calculated) | google.com |
Technological Advancements in Manufacturing Processes
The manufacturing landscape for this compound (MDA) is evolving, driven by the need for enhanced efficiency, improved product quality, and a better environmental profile. markwideresearch.com Continuous advancements in manufacturing technologies are leading to the development of superior MDA formulations, increased production efficiency, and reduced costs. markwideresearch.com A primary focus of this innovation has been the replacement of traditional mineral acid catalysts, such as hydrochloric acid (HCl), which pose significant plant engineering and environmental challenges. tum.de The industry is increasingly shifting towards solid acid catalysts, which mitigate many of these issues. tum.de
A significant area of advancement lies in the development and application of novel catalytic systems. Zeolites, in particular, have emerged as highly promising alternatives to liquid mineral acids. tum.de These porous solid acids offer strong Brønsted acidity, high thermal and mechanical stability, and the advantage of having a tailorable acid site density and porosity. tum.de Research has demonstrated that zeolites like FAU, BEA, silylated BEA, and ERB-1 show marked improvements for the condensation reaction of aniline and formaldehyde. tum.de In comparative studies, zeolites have achieved significantly higher activity and selectivity towards MDA compared to other solid acid catalysts, with performance metrics reaching up to 260 grams of MDA per gram of zeolite. tum.de One patented process highlights the use of a dealuminized Y-type zeolite, which is utilized after the initial condensation of aniline and a methylenating agent and subsequent dehydration. google.com
Beyond zeolites, research has explored other innovative catalysts, including functionalized ionic liquids and heteropolyacids, to optimize MDA synthesis.
Ionic Liquids as Catalysts: A series of SO3H-functionalized ionic liquids (SFILs) have been synthesized and proven effective as catalysts. acs.org Studies using [HSO3-bmim]CF3SO3 (SImTf), which possesses the highest acid strength among the tested SFILs, demonstrated the best catalytic activity. acs.org Research indicates that under optimized conditions, this catalyst can achieve high yields and selectivity, although its activity can decrease upon recovery. acs.org However, the deactivated catalyst can be regenerated through acidization and reused multiple times with only a tolerable loss of activity. acs.org
Heteropolyacids and Immobilized Catalysts: The catalytic performance of various heteropolyacids has been evaluated, with H4SiW12O40 showing excellent results due to its moderate acid strength. researchgate.net To enhance industrial applicability, researchers have successfully encapsulated H4SiW12O40 within the pores of a metal-organic framework, MIL-100(Fe). researchgate.net This method facilitates catalyst recovery and reuse while preserving the structural integrity and catalytic activity of both the heteropolyacid and the framework. researchgate.net Another approach involves immobilizing SO3H-functionalized ionic liquids on solid supports like silica (B1680970). researchgate.net The resulting catalyst, SiO2@[HSO3-ppim]CF3SO3-I, also showed high activity and selectivity in MDA synthesis, although, like SFILs, its performance declined upon recovery. researchgate.net
These advancements in catalysis represent a significant technological leap in MDA manufacturing, paving the way for more sustainable and economically viable production processes.
Interactive Data Tables
Table 1: Performance of Functionalized Ionic Liquid Catalyst in MDA Synthesis
| Parameter | Value |
| Catalyst | [HSO3-bmim]CF3SO3 (SImTf) |
| Molar Ratio (Aniline:Formaldehyde) | 5 |
| Mass Ratio (Catalyst:Formaldehyde) | 3.5 |
| Reaction Temperature | 80 °C |
| Reaction Time | 8 h |
| Aniline Conversion | 36.3% |
| 4,4'-MDA Yield | 79.4% |
| 4,4'-MDA Selectivity | 87.9% |
| Data derived from a study on SO3H-functionalized ionic liquids as catalysts. acs.org |
Table 2: Comparative Performance of Advanced Catalytic Systems for MDA Synthesis
| Catalyst System | Key Innovation | Aniline Conversion | 4,4'-MDA Yield | 4,4'-MDA Selectivity |
| H4SiW12O40@MIL-100(Fe) | Heteropolyacid encapsulated in a Metal-Organic Framework | 41.1% | 81.6% | 79.2% |
| SiO2@[HSO3-ppim]CF3SO3-I | Immobilized SO3H-functionalized ionic liquid on silica | N/A | 74.9% | 94.5% |
| Data derived from research on heteropolyacid and immobilized ionic liquid catalysts under specific optimized conditions. researchgate.net |
Applications of 4,4 Methylenedianiline in Advanced Materials
Role as a Key Intermediate in Polymer Synthesis
4,4'-Methylenedianiline is a fundamental building block in the polymer industry, primarily consumed as an intermediate in the synthesis of various high-performance polymers. chemicalbook.comwikipedia.org Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of long-chain molecules with desirable properties.
The most significant application of this compound is in the production of polyurethanes. chemicalbook.comnih.govyonghuicomposite.com It is a key intermediate in the manufacturing of methylene (B1212753) diphenyl diisocyanate (MDI), which is a primary component in the synthesis of polyurethane. chemicalbook.comwikipedia.orggoogle.com The process involves the reaction of this compound with phosgene (B1210022) to produce MDI. wikipedia.orgwikipedia.org This MDI is then reacted with polyols to create a wide variety of polyurethane products. yonghuicomposite.comwikipedia.org Polyurethane foams, a major product category, find extensive use as insulating materials. nih.govcdc.gov Additionally, a derivative, 4,4'-Methylenebis(2-chloroaniline) (MOCA), is utilized as a curing agent for polyurethane elastomers. wikipedia.orgepa.govdcceew.gov.au
Table 1: Key Reactions in Polyurethane Production involving this compound
| Step | Reactants | Product | Role of this compound |
| 1 | Aniline (B41778) + Formaldehyde (B43269) | This compound (MDA) | Direct product of synthesis |
| 2 | This compound (MDA) + Phosgene | Methylene diphenyl diisocyanate (MDI) | Precursor to MDI |
| 3 | MDI + Polyol | Polyurethane | Indirectly as the source of the MDI monomer |
| Curing | Polyurethane prepolymer + 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Cured Polyurethane Elastomer | Derivative acts as a curing agent |
Data sourced from multiple references. chemicalbook.comwikipedia.orgyonghuicomposite.comwikipedia.orgwikipedia.org
This compound serves as a crucial curing agent, or hardener, for epoxy resins. chemicalbook.comwikipedia.orgyonghuicomposite.com When mixed with an epoxy resin, the amine groups of the MDA molecule react with the epoxy groups of the resin in a process called cross-linking. yonghuicomposite.com This reaction forms a rigid, three-dimensional network, transforming the liquid resin into a hard, durable thermosetting polymer. yonghuicomposite.com These cured epoxy resins exhibit excellent mechanical properties, heat resistance, and chemical stability. holdenchem.com A notable derivative used in this application is 4,4′-Methylenebis(N,N-diglycidylaniline) (TGDDM), a tetrafunctional epoxy resin monomer. wikipedia.org
Research has shown that epoxy resins cured with this compound can achieve a high glass transition temperature (Tg), around 246°C, indicating excellent heat resistance. holdenchem.com The resulting materials also demonstrate a high tensile modulus. holdenchem.com
Beyond polyurethanes and epoxy resins, this compound is a key component in the manufacturing of other high-performance polymers. chemicalbook.comwikipedia.org These include polyamides, polyimides, and polyamideimides, which are known for their exceptional thermal stability and mechanical strength. wikipedia.orgulprospector.com For instance, it is used in the synthesis of poly(p-phenylene terephthalamide) (PPTA), a high-strength aramid fiber. mdpi.comrsc.orgacademicstrive.comgoogle.com Modified poly(m-phenylene isophthalamide) (PMIA) films incorporating MDA have shown improved flexibility. researchgate.net These high-performance polymers are utilized in demanding applications such as aerospace components and electrical insulation coatings. holdenchem.comulprospector.com
This compound is an essential intermediate in the production of elastomeric fibers like Spandex. nih.govepa.govfsu.edu The synthesis of these fibers involves the use of MDI, which is derived from MDA. epa.govosha.gov These fibers are valued for their exceptional elasticity and are used in a wide range of apparel and textile applications. nih.gov
Other Industrial Applications
In addition to its primary role in polymer synthesis, this compound finds use in other industrial applications, leveraging its chemical properties to enhance the performance of various products.
The same properties that make this compound an effective curing agent for epoxy resins also make it a valuable component in the formulation of high-strength adhesives. chemicalbook.comwikipedia.orgyonghuicomposite.com When used in adhesive formulations, it contributes to the creation of strong, durable bonds with excellent resistance to heat and chemicals. holdenchem.com These adhesives are employed in a variety of industrial and consumer applications where robust bonding is critical. wikipedia.org
Table 2: Summary of Applications of this compound
| Application Category | Specific Use | Function of this compound | Resulting Product/Property |
| Polymer Synthesis | Polyurethane Production | Precursor to MDI | Foams, elastomers, coatings chemicalbook.comyonghuicomposite.com |
| Epoxy Resin Curing | Curing agent/hardener | Hard, durable thermosets yonghuicomposite.com | |
| High-Performance Polymers | Monomer | Polyamides, polyimides wikipedia.orgulprospector.com | |
| Elastomeric Fibers | Intermediate for MDI | Spandex fibers nih.govepa.gov | |
| Other Industrial Uses | Adhesives | Curing agent | High-strength adhesives chemicalbook.comyonghuicomposite.com |
This table summarizes the key applications and functions of this compound based on the provided text.
Dyes and Pigments
This compound (MDA) is a pivotal chemical intermediate in the synthesis of a variety of dyes and pigments. yonghuicomposite.comatamanchemicals.comnih.gov Its molecular structure, featuring two reactive amino groups on separate phenyl rings, makes it an ideal precursor for producing azo dyes. bdmaee.net The synthesis process typically involves a diazotization reaction, where the amino groups of MDA are converted into diazonium salts, followed by a coupling reaction with other aromatic compounds. bdmaee.netjmchemsci.com
Interactive Table: Applications of MDA in Dyes and Pigments
| Application Area | Industry | Benefit of MDA Use | Citation |
| Azo Dyes | Textile, Leather, Paper | Bright colors, good light resistance | yonghuicomposite.combdmaee.net |
| Plastic Colorants | Plastics (Toys, Packaging) | Good solubility, color fastness | yonghuicomposite.com |
| Polyazo Dyes | Textiles | Expanded color range, high fastness | bdmaee.net |
| High-Performance Dyes | Various | High resistance to heat and chemicals | bdmaee.net |
Corrosion Preventatives
The chemical properties of this compound make it an effective component in formulations designed to prevent corrosion. chemotechnique.semoldex.comca.gov It is frequently used as a corrosion inhibitor, particularly for iron and other metals. atamanchemicals.comirapa.org A primary application in this area is its use as a curing agent for epoxy resins. multichemindia.com These MDA-cured epoxy systems are then applied as coatings on metal surfaces. multichemindia.com
The resulting coatings provide a robust barrier that offers significant resistance to corrosion, especially in harsh environments with exposure to chemicals or moisture. multichemindia.com The cross-linked polymer network formed during the curing process enhances the durability and protective properties of the coating, making it suitable for industrial, marine, and automotive applications. multichemindia.com
Rubber Processing Chemicals
In the rubber industry, this compound serves as a versatile and crucial additive. yonghuicomposite.comatamanchemicals.comactylis.com It is employed as a curing agent for various types of rubber, including neoprene, and as a component in complex vulcanization systems. chemotechnique.seyonghuicomposite.com Its incorporation into rubber compounds leads to significant improvements in several key physical properties. yonghuicomposite.com
Interactive Table: Functions of this compound in Rubber Processing
| Function | Mechanism | Improved Property | Application Example | Citation |
| Curing Agent | Promotes cross-linking of polymer chains | Thermal Stability, Strength | Neoprene, Urethane (B1682113) Elastomers | chemotechnique.seyonghuicomposite.com |
| Heat Resistance Enhancer | Increases cross-linking density | Durability at high temperatures | Engine seals, Hoses | yonghuicomposite.com |
| Chemical Resistance Improver | Forms a protective molecular layer | Longevity in harsh environments | Chemical processing parts | yonghuicomposite.com |
| Abrasion Resistance Enhancer | Strengthens the rubber matrix and hardness | Wear resistance | Tires, Conveyor belts | yonghuicomposite.com |
| Antidegradant/Antioxidant | Inhibits oxidation and ozonation | Prevents cracking and aging | Tires, Heavy rubber products | chemotechnique.sedormer.com |
Research and Development of Novel MDA Derivatives
Synthesis of MDA Amide Compounds
Recent research has focused on the synthesis of novel derivatives of this compound to explore new functionalities and applications. One area of investigation is the creation of MDA amide compounds. ekb.eg A documented method for this synthesis involves the reaction of this compound with various carboxylic acids. ekb.eg This reaction is facilitated by the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, which results in the formation of N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline compounds. ekb.eg
Another synthetic route has been explored to create derivatives containing a monobactam moiety, which is a type of cyclic amide known as a beta-lactam. aip.org These novel compounds, which feature two monobactam structures derived from this compound, are synthesized and then evaluated for potential biological activities. aip.org The structures of these newly synthesized amide and monobactam derivatives are typically confirmed using spectral data analysis. ekb.egaip.org
Structure-Activity Relationship Studies for New Applications
Following the synthesis of novel MDA derivatives, structure-activity relationship (SAR) studies are conducted to understand how their chemical structure influences their biological or chemical activity. These studies are crucial for identifying promising candidates for new applications.
For the synthesized MDA amide and monobactam derivatives, research has revealed clear links between specific structural features and their observed antioxidant and antimicrobial effects. ekb.egaip.org
Antioxidant Activity : The presence of hydroxyl (-OH) and amide (-CONH-) groups in the synthesized compounds was found to confer potent antioxidant properties. ekb.egaip.org
Antibacterial Activity : Derivatives containing chloro-aliphatic and aromatic chloro groups exhibited notable antibacterial activity. ekb.eg Further studies showed that the potency of this antibacterial action increased with the number of chlorine substitutions. aip.org
Antifungal Activity : The inclusion of a fluoro-aromatic group in one study resulted in strong antifungal activity. ekb.eg Another study found that the presence of an ether group could also lead to potent antifungal effects. aip.org
These SAR findings highlight the potential for developing new therapeutic agents based on the this compound scaffold, targeting infectious diseases and conditions related to oxidative stress. ekb.egaip.org
Interactive Table: Structure-Activity Relationships of MDA Derivatives
| Structural Moiety | Observed Activity | Potential Application | Citation |
| Hydroxyl Group (-OH) | Antioxidant | Therapeutic for oxidative stress | ekb.egaip.org |
| Amide Group (-CONH-) | Antioxidant | Therapeutic for oxidative stress | ekb.egaip.org |
| Chlorine Atom (-Cl) | Antibacterial | Antibacterial agent | ekb.egaip.org |
| Fluoro-Aromatic Group | Antibacterial, Antifungal | Antimicrobial agent | ekb.eg |
| Ether Group (-O-) | Antifungal | Antifungal agent | aip.org |
Analytical Methodologies for 4,4 Methylenedianiline Quantification
Detection and Quantification in Environmental Media
Analytical methods for environmental samples primarily involve high-performance liquid chromatography (HPLC) and gas chromatography (GC). cdc.gov These techniques are often coupled with sensitive detectors to achieve low detection limits. cdc.gov
Air Sample Analysis
The monitoring of airborne MDA is critical in occupational settings. Since MDA can exist in both vapor and particle phases, sampling methods must be capable of collecting both forms. cdc.gov Commonly used techniques involve drawing a known volume of air through an acid-treated glass fiber filter. osha.govosha.govnih.gov This approach stabilizes the amine as a salt. nih.gov
Several official methods have been established for air sample analysis. The US Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have published detailed protocols. osha.govosha.govdnacih.comcdc.gov For instance, OSHA Method 57 involves collection on acid-treated glass fiber filters, followed by derivatization with heptafluorobutyric acid anhydride (B1165640) (HFAA) and analysis by GC with an electron capture detector (ECD). osha.gov NIOSH Method 5029 also uses an acid-treated glass fiber filter for collection but employs HPLC with ultraviolet (UV) and electrochemical detectors for analysis. cdc.govnih.gov This dual-detector system enhances the reliability and range of the measurement. cdc.gov An important consideration is the potential interference from 4,4'-methylenediphenyl diisocyanate (MDI), which can convert to MDA on the acid-treated filter. osha.govcdc.gov
| Method | Sampling | Preparation | Analysis | Detection Limit | Key Findings |
| OSHA Method 57 | Sulfuric acid-treated glass fiber filter. osha.gov | Extraction and derivatization with heptafluorobutyric acid anhydride (HFAA). osha.gov | Gas Chromatography with Electron Capture Detector (GC-ECD). osha.gov | 8.1 ng per sample (equivalent to 10 ppt (B1677978) or 81 ng/m³ for a 100-L air sample). osha.gov | The method is sensitive enough for low-level detection; MDI is a known positive interference as it converts to MDA on the filter. osha.govosha.gov |
| NIOSH Method 5029 | Acid-treated glass fiber filter. cdc.gov | Extraction with methanolic potassium hydroxide. cdc.govnih.gov | High-Performance Liquid Chromatography with UV and Electrochemical Detectors (HPLC-UV/EC). cdc.govnih.gov | 0.12 µg per sample (UV detection). nih.gov | The dual-detector system provides greater reliability and a wide measurement range; applicable for both time-weighted average and short-term exposure limit measurements. cdc.gov |
| HPLC-DAD Method | Acid-coated glass-fiber filter. nih.gov | Extraction with acetonitrile (B52724) in aqueous base, followed by acetylation with acetic anhydride. nih.gov | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). nih.gov | 0.36 µg in a 200 to 630 L air sample. nih.gov | Validated according to NIOSH criteria, this method is stable for at least one week and is not affected by high humidity or other specific process volatiles. nih.gov |
Water Sample Analysis
For the analysis of MDA in water samples, methods typically involve an extraction step to concentrate the analyte, followed by chromatographic analysis. cdc.gov High-performance liquid chromatography (HPLC) is a common technique, often paired with UV or electrochemical detection. cdc.gov The polar nature of MDA makes it suitable for HPLC analysis, sometimes without the need for derivatization. cdc.gov
Soil and Sediment Analysis
A method utilizing ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has been developed for the determination of MDA in soils. researchgate.net This method involves an extraction of MDA from the soil sample, followed by the highly sensitive and specific UPLC-MS/MS analysis. researchgate.net A study demonstrated a recovery rate of approximately 101.1% for MDA spiked into a sandy loam soil. researchgate.net The method has a dynamic detection range of 5 to 250 μg/kg of MDA in dry soil, with a limit of detection (LOD) of 0.107 μg/kg and a limit of quantification (LOQ) of 0.358 μg/kg. researchgate.net
Detection and Quantification in Biological Samples (Biomonitoring)
Biomonitoring of MDA provides a measure of internal exposure and involves the analysis of biological fluids like urine and blood. cdc.govnih.gov These methods often require a hydrolysis step to release MDA from its conjugated metabolites before extraction and analysis. cdc.govnih.govnih.gov
Urine Sample Analysis
Urinary analysis is a common approach for biomonitoring MDA exposure. nih.govnih.gov Since MDA is excreted in urine partly as conjugates, an acid hydrolysis step is typically required to free the MDA before analysis. nih.govnih.govresearchgate.net Studies have shown that acid hydrolysis can yield significantly higher concentrations of MDA compared to base hydrolysis, indicating the presence of acid-labile conjugates. nih.gov
Analytical techniques for urinary MDA often involve GC-MS or HPLC. nih.govnih.gov For GC-MS analysis, MDA is usually derivatized to make it more volatile and improve its chromatographic properties. nih.govnih.gov Common derivatizing agents include pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFAA). nih.govnih.govresearchgate.net One validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method reported a limit of detection of 0.8 nM and a limit of quantification of 2.7 nM. researchgate.net Another GC-MS method had a detection limit of 2 µg/L in urine. researchgate.net
| Method | Sample Preparation | Analysis | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings |
| GC-MS | Acid hydrolysis, extraction, and derivatization with pentafluoropropionic anhydride (PFPA). nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) with negative ion chemical ionization. nih.gov | Not specified, but detected concentrations in the range of 10-60 nmol/L in blood. nih.gov | Urinary levels were found to be linearly related to blood concentrations, demonstrating the utility of urine analysis for biomonitoring. nih.gov |
| GC-MS | Acid hydrolysis, extraction, and derivatization with heptafluorobutyric anhydride (HFAA). nih.govresearchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net | 0.2 nmol/L in urine. researchgate.net | Acid hydrolysis yielded approximately 3-fold higher MDA concentrations than base hydrolysis, indicating significant conjugation. nih.gov |
| LC-MS/MS | Acid hydrolysis, liquid-liquid extraction. researchgate.net | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net | LOD: 0.8 nM; LOQ: 2.7 nM. researchgate.net | The method was validated with a dynamic range of 5 to 500 nM, suitable for monitoring occupational exposure. researchgate.net |
Blood/Serum Sample Analysis
Analysis of MDA in blood or serum provides another important biomarker of exposure. cdc.govnih.gov Methods for blood analysis often require deproteinization, followed by extraction and chromatographic determination. cdc.gov Solid-phase extraction (SPE) has been shown to be an effective pretreatment method for MDA in serum, with C18, phenyl, and cyclohexyl columns providing 100% recovery for MDA concentrations in the 0.1-10 ppm range. nih.gov
MDA can also form adducts with proteins like hemoglobin (Hb). cdc.govnih.gov The analysis of these MDA-hemoglobin adducts serves as an indicator of exposure over a longer period, reflecting the lifespan of red blood cells. cdc.govnih.gov The analysis involves hydrolyzing the hemoglobin to release the bound MDA, which is then extracted, derivatized, and quantified, typically by GC-MS. nih.gov This method is highly sensitive, with detection limits in the femtomole range. nih.gov
| Method | Sample Preparation | Analysis | Detection Limit | Key Findings |
| GC-MS (Blood) | Acid hydrolysis, extraction, and derivatization with pentafluoropropionic anhydride (PFPA). nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov | Detected concentrations in the range of 10-60 nmol/L. nih.gov | Blood MDA concentrations showed wide variation among exposed workers and correlated with urinary levels. nih.gov |
| GC-MS (Hemoglobin Adducts) | Hydrolysis of hemoglobin, extraction, and derivatization with heptafluorobutyric anhydride (HFAA). nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov | 20 fmol for MDA adducts. nih.gov | Analysis of Hb adducts is a sensitive method for monitoring low-level and long-term exposure to MDA. nih.gov |
| Solid-Phase Extraction (Serum) | Solid-phase extraction using C18, phenyl, or cyclohexyl columns. nih.gov | Not specified, focused on extraction recovery. nih.gov | Not applicable (recovery study). | 100% recovery of MDA from serum was achieved at concentrations of 0.1-10 ppm with specific SPE columns. nih.gov |
Biomarkers of Exposure and Effect
Biomonitoring for MDA exposure involves measuring the substance or its metabolites in biological samples. While there are established biomarkers of exposure, specific biomarkers of effect are not well-defined. cdc.gov Studies indicate that MDA exposure can lead to adverse liver effects in humans, but this is not a specific indicator as many other chemicals can cause similar damage. cdc.gov
Biomarkers of Exposure:
Urinary Metabolites: The measurement of total MDA in urine (including free and conjugated forms) is a primary indicator of exposure. cdc.gov After entering the body, MDA is metabolized into related compounds, which are then excreted in urine. cdc.gov The main urinary metabolites include unchanged MDA, N-acetyl-4,4'-methylenedianiline (MAMDA), and N,N'-diacetyl-4,4'-methylenedianiline (DAMDA). nih.gov An analysis of urine from exposed workers found the relative concentrations to be, on average: total MDA > MAMDA > MDA > DAMDA, with MAMDA accounting for over 50% of the total MDA. nih.gov Since 4,4'-methylenediphenyl diisocyanate (MDI) is metabolized to MDA in the body, urinary MDA also serves as a biomarker for MDI exposure. nih.govhmdb.ca
Hemoglobin Adducts: MDA and its metabolites can form covalent bonds with proteins like hemoglobin, creating adducts that serve as effective biomarkers of exposure. cdc.govacs.org These adducts can be measured in blood samples and provide an indication of cumulative exposure over the lifespan of red blood cells. nih.gov Analysis involves hydrolyzing the hemoglobin to release the bound compounds, which are often identified as MDA and N-acetyl-MDA. nih.gov Research has characterized a major adduct formed between an MDA metabolite and the N-terminal valine in hemoglobin. acs.orgnih.gov The analysis of hemoglobin adducts is considered a valuable tool for dosimetry and for identifying reactive intermediates of MDA in the body. acs.orgnih.gov
Method Validation and Performance Characteristics
A variety of analytical methods have been developed and validated for the quantification of MDA. These methods, primarily utilizing gas chromatography (GC) and high-performance liquid chromatography (HPLC), are characterized by their sensitivity, precision, and accuracy. cdc.gov
Sensitivity, Precision, and Accuracy
The performance of analytical methods is defined by key validation parameters. Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. Precision measures the reproducibility of results, while accuracy reflects how close the measured value is to the true value.
Precision: Inter-day and intra-day precision for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method were reported as 4.27% and 4.33%, respectively. nih.gov Another method reported a run-to-run precision averaging 8.9%. nih.gov For a GC-MS method analyzing urinary MDA, the precision (relative standard deviation) was 29% for samples at a concentration of 1 nmol/l. researchgate.net A method for analyzing MDA in soil demonstrated intra-day and inter-day precision of 9% and 8%, respectively. irsst.qc.ca
The following table summarizes performance data from various validated methods for MDA quantification.
| Method Type | Matrix | Parameter | Value | Reference |
| GC-ECD | Air (Filters) | Precision (95% Confidence) | ±18.9% | osha.gov |
| GC-ECD | Air (Filters) | Accuracy (Extraction Efficiency) | 99.6% | osha.gov |
| UPLC-MS/MS | Human Urine | Intra-day Precision | 4.33% | nih.gov |
| UPLC-MS/MS | Human Urine | Inter-day Precision | 4.27% | nih.gov |
| HPLC | Human Urine | Run-to-run Precision | 8.9% | nih.gov |
| UPLC-MS/MS | Soil | Accuracy | 87% | irsst.qc.ca |
| UPLC-MS/MS | Soil | Intra-day Precision | 9% | irsst.qc.ca |
| UPLC-MS/MS | Soil | Inter-day Precision | 8% | irsst.qc.ca |
Detection and Quantitation Limits
The limit of detection (LOD) is the lowest quantity of a substance that can be distinguished from its absence, while the limit of quantitation (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy.
Different analytical techniques offer varying levels of sensitivity. For example, HPLC with electrochemical detection (LOD of 2-3 ng/mL) is generally about two orders of magnitude more sensitive than HPLC with UV detection (LOD of 150 ng/mL). cdc.gov However, specialized techniques can lower the UV detection limit significantly. cdc.gov
An OSHA method for air sampling established a reliable quantitation limit of 8.1 ng per sample, which corresponds to 81 ng/m³ for a 100-liter air sample. osha.gov A highly sensitive UPLC-MS/MS method for urinary MDA reported an LOD of 0.8 nM and an LOQ of 2.7 nM. nih.govresearchgate.net
The table below presents the detection and quantitation limits for various MDA analysis methods.
| Method Type | Matrix | Limit Type | Value | Reference |
| UPLC-MS/MS | Human Urine | LOD | 0.8 nM | nih.gov |
| UPLC-MS/MS | Human Urine | LOQ | 2.7 nM | nih.gov |
| GC-ECD | Air (Filters) | RQL | 8.1 ng/sample (81 ng/m³) | osha.gov |
| GC-ECD | Air (Filters) | Analytical Detection Limit | 3.2 pg/injection | osha.gov |
| GC-MS | Human Urine | Detection Limit | 0.2 nmol/L | researchgate.net |
| GC-MS | Hemoglobin Adducts | Detection Limit (MDA) | 20 fmol/sample | researchgate.net |
| GC-MS | Hemoglobin Adducts | Detection Limit (AcMDA) | 100 fmol/sample | researchgate.net |
| HPLC-UV/ECHD | Air (Filters) | LOD (UV) | 0.03 µg/mL | cdc.gov |
| HPLC-UV/ECHD | Air (Filters) | LOD (ECHD) | 0.002 µg/mL | cdc.gov |
| GC-MS | Air | Quantification Limit | 0.005 mg/m³ | dguv.de |
| HPLC | Human Urine | Detection Limit | 2.5 µg/L | nih.gov |
Stability of Samples and Derivatives
The stability of MDA in samples and of its derivatives during storage and analysis is a critical factor for accurate quantification. MDA and its metabolites can be heat-labile, requiring careful handling. cdc.gov
Sample Stability: For urine samples, the addition of sulfamic acid has been shown to stabilize the amines, improving the precision and accuracy of the analysis. nih.gov For air sampling, MDA collected on acid-treated filters was found to be stable for at least one week. nih.gov In a 15-day storage test at ambient temperatures, the recovery of MDA from filter samples remained above 79%. osha.gov However, one study noted that recoveries dropped significantly when samples were shipped in cassettes, necessitating field extraction into methanolic KOH, after which the solutions were stable for 60 days. cdc.gov
Derivative Stability: Once extracted and derivatized, samples have shown good stability. Reanalysis of derivatized samples after one day showed an average extraction efficiency of 98.7%, indicating the derivative's stability over that period. osha.govca.gov
Challenges in Analytical Detection due to Chemical Properties
The chemical nature of 4,4'-Methylenedianiline presents several challenges for its analytical detection.
Reactivity and Instability: MDA is a reactive aromatic amine that darkens upon exposure to air, indicating oxidative instability. wikipedia.org It is also heat-labile, which requires precautions during sample preparation, such as avoiding high temperatures during evaporative concentration steps, to prevent analyte loss. cdc.gov
Interferences: A significant challenge is interference from 4,4'-methylenediphenyl diisocyanate (MDI). MDI can be converted to MDA on acid-treated filter media used for air sampling, leading to a positive interference and an overestimation of the actual MDA concentration. osha.govcdc.gov Additionally, co-eluting substances from complex biological matrices can interfere with the chromatographic analysis, sometimes requiring confirmation by a second detector or method. cdc.gov
Complex Sample Preparation: Many standard methods, such as GC/MS or HPLC, require multi-step sample preparation that includes extraction and chemical derivatization. acs.org These processes can be time-consuming and introduce potential sources of error. nih.gov Furthermore, because MDA exists in biological systems as free amine, acetylated metabolites, and other conjugates, a hydrolysis step is often required to measure the "total" MDA, adding complexity to the analytical procedure. cdc.govnih.gov
Environmental Fate and Transport of 4,4 Methylenedianiline
Release and Distribution in Environmental Compartments
4,4'-Methylenedianiline is released into the environment primarily through industrial activities, including its production and use in manufacturing other chemicals like methylenediphenyl diisocyanate (MDI). cdc.govoecd.org Releases can occur into the atmosphere, water, and soil. cdc.gov Another significant source of MDA in water is the hydrolysis of MDI from treated and untreated wastewater. cdc.gov Accidental spills during storage and transport also contribute to soil and water contamination. cdc.gov While data on environmental concentrations are limited, the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory provides some insights into industrial releases. nih.gov
Atmospheric Transport and Degradation
Due to its low vapor pressure, this compound is not expected to be highly volatile. oecd.orgnih.gov In the atmosphere, it predominantly exists as particulate matter or adsorbed onto other particles. cdc.govcdc.gov This particulate-bound MDA is removed from the atmosphere through dry deposition and scavenging by rain and snow. cdc.gov The small fraction of MDA that exists in the vapor phase undergoes rapid degradation through reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 1.6 hours. cdc.govnih.govnih.gov This short atmospheric half-life makes long-range transport of MDA less critical. nih.govresearchgate.net
Aquatic Distribution and Behavior
When released into water, this compound's behavior is governed by its solubility, tendency to adsorb to solids, and degradation processes. cdc.gov A significant portion of MDA released to the environment enters aquatic systems. epa.gov It has a tendency to attach to particles and sediments, eventually settling to the bottom. cdc.gov While it has an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) that suggests weak to moderate adsorption, aromatic amines like MDA can also form strong, irreversible covalent bonds with humic substances present in suspended solids and sediment. cdc.gov This binding can significantly reduce the concentration of dissolved MDA in the water column. cdc.gov The water solubility of MDA increases at lower pH levels. cdc.gov Bioconcentration in aquatic organisms is considered to be low. chemicalbook.com
Soil Distribution and Persistence
This compound can be introduced to soil through industrial releases, accidental spills, and the disposal of waste containing MDA or its precursors. cdc.gov The breakdown of polyurethane foams in soil can also release MDA. cdc.gov Once in the soil, MDA binds strongly to humic materials, which significantly retards its mobility and reduces the likelihood of leaching into groundwater. cdc.govcdc.gov However, in soils lacking humic material, leaching is a possibility. nih.govnih.gov The persistence of MDA in soil is influenced by both its binding to soil components and its degradation by microorganisms. nih.govcdc.gov
Environmental Degradation Pathways
The breakdown of this compound in the environment occurs through both biological and chemical processes. Biodegradation is a primary degradation pathway in water and soil, while photolysis can contribute to its transformation in surface waters.
Biodegradation in Water and Soil Systems
Biodegradation is a key process determining the fate of this compound in aquatic and terrestrial environments. cdc.gov However, studies on its biodegradability have shown mixed results. nih.gov Some tests indicate that it is not readily biodegradable, while others suggest it can be, although it may not meet the strict 10-day window for ready biodegradability. nih.gov The composition and adaptation of the microbial inoculum play a crucial role in its degradation. nih.gov
In soil, an initial rapid mineralization of MDA can occur, but this process slows down as the chemical becomes more strongly bound to soil organic matter. nih.gov Under anaerobic conditions, the mineralization of MDA is poor. nih.gov Estimated biodegradation half-lives for MDA vary depending on the environmental compartment and conditions.
Estimated Biodegradation Half-lives of this compound
| Environmental Compartment | Condition | Estimated Half-life |
|---|---|---|
| Surface Water | Aerobic | 1-7 days |
| Surface Water | Anaerobic | 4-28 days |
| Groundwater | - | 2-14 days |
| Soil | Aerobic | 1-7 days |
| Soil | Anaerobic | 4-28 days |
Data sourced from ATSDR, 1995 cdc.gov
It is important to note that these are estimated values and require further experimental verification. cdc.gov One study found that MDA was not biodegradable in 87 days with activated sludge alone. cdc.gov Conversely, in a model river system, MDA biodegraded rapidly. cdc.gov
Photolysis as a Transformation Pathway
Photolysis, or the breakdown of a chemical by light, can be a transformation pathway for this compound in surface waters. oecd.orgoecd.org The rate of photolysis is dependent on the pH of the water. In acidic waters (pH <7), the absorption of light by MDA shifts to a wavelength where photolysis is not significant. cdc.govcdc.gov In neutral or alkaline surface waters (pH ≥7), photolysis can occur, with an estimated half-life ranging from 19 to 30 hours. nih.govnih.gov However, the importance of photolysis as a degradation pathway may be limited by the strong adsorption of MDA to sediment, which reduces its availability in the water column for light-induced reactions. cdc.govcdc.gov
Formation of Covalent Bonds with Organic Matter
Aromatic amines like this compound have been observed to engage in rapid and reversible covalent bonding with humic materials present in aqueous solutions. nih.gov This initial reaction is followed by a slower, less reversible process. nih.gov This secondary reaction is thought to involve the amine attaching to quinoidal structures, which is then followed by oxidation to create an amino-substituted quinone. nih.gov These processes are pathways through which aromatic amines can be transformed into latent forms within the biosphere. nih.gov
Primary aromatic amines, a category that includes MDA, are known for their well-studied reactions that form covalent bonds with components of natural organic matter, such as humic substances. irsst.qc.ca This reactivity often leads to the formation of irreversibly bound residues in soils and aquatic sediments. irsst.qc.ca In deference to moderate or low physical adsorption, MDA will become strongly bound to humic materials in suspended solids and sediment found in most waters. cdc.gov
The formation of these covalent bonds means that the percentage of MDA present in water may be much lower than what would be expected from simple physical adsorption alone. cdc.gov The reaction product of MDA with humic acids is poorly biodegraded, leading to its expected accumulation in sediments. oecd.org The half-life of this reaction product is estimated to be around 1000 days. oecd.org
Bioaccumulation Potential in Aquatic Organisms
There is no data to suggest that MDA will biomagnify in animals at higher trophic levels through either aquatic or terrestrial food chains. cdc.gov This is attributed to its low potential for accumulation in lipids and the fact that it is metabolized quickly in higher trophic level animals. cdc.govcdc.gov However, it is possible that the reaction products of MDA with humic substances may accumulate in sediment-dwelling organisms, though data on this specific endpoint is lacking. oecd.org
Interactive Data Table: Bioaccumulation Potential of this compound
| Parameter | Value | Species | Reference |
| Log Kow | 1.59 | - | cdc.gov |
| Estimated Bioconcentration Factor (BCF) | 9.5 | Fathead minnow, Bluegill sunfish, Rainbow trout, Mosquitofish | cdc.govcdc.gov |
| Experimental Bioaccumulation | Not Detected (<0.1 mg/kg) | Carp (Cyprinus carpio) | cdc.gov |
Environmental Concerns and Impact Assessment
The environmental release of this compound is a significant concern due to its classification as a suspected carcinogen and its potential for widespread environmental distribution. europa.euwikipedia.org The primary routes of release are into the air and water during its industrial production and use. cdc.gov It can also be released into water from the hydrolysis of 4,4'-methylenediphenyl diisocyanate (MDI) in wastewater. cdc.gov
In 1994, an estimated total of 36,531 pounds of MDA were released into the environment from 27 large processing facilities in the United States, with the majority being released into the soil via underground injection. cdc.gov While there are no foreseen significant environmental impacts, considerable uncertainties remain, particularly concerning skin exposure, which is likely the main route of exposure in most industrial sectors. europa.eu
The International Agency for Research on Cancer (IARC) has classified MDA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence from animal studies. europa.eu It is structurally similar to other aromatic amines that are known or suspected to cause bladder cancer. europa.eu In Europe, it is classified as a Category 2 carcinogen. europa.eu
Despite these classifications, there is limited human epidemiological evidence that occupational exposure to MDA causes cancer. europa.eu The primary health concern identified in acute human exposure is hepatotoxicity, as evidenced by an incident in Epping, England, in 1965, where ingestion of bread contaminated with MDA led to jaundice in 84 individuals. europa.eu
As of recent assessments, this compound has not been found in any of the 1,445 current or former U.S. Environmental Protection Agency (EPA) National Priorities List (NPL) hazardous waste sites. cdc.gov However, the number of sites evaluated for MDA is not known. cdc.gov There is a recognized need for reliable monitoring data for MDA levels in contaminated media at hazardous waste sites to better assess the potential risk to nearby populations. cdc.gov
Toxicological and Health Research on 4,4 Methylenedianiline
Carcinogenic Potential and Mechanisms
4,4'-Methylenedianiline (MDA) has been the subject of extensive research to determine its carcinogenic potential. Regulatory and research agencies have evaluated its carcinogenicity based on animal studies and genotoxicity data. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". cdc.govepa.govwho.int Similarly, the U.S. National Institute for Occupational Safety and Health (NIOSH) recommends that MDA be considered a potential human carcinogen in the workplace, based on findings in animal studies. cdc.gov
Long-term animal bioassays have provided clear evidence of the carcinogenicity of this compound. Studies conducted by the National Toxicology Program (NTP) involved the administration of this compound dihydrochloride (B599025) in the drinking water of F344/N rats and B6C3F1 mice for two years. nih.gov
In these studies, there was clear evidence of carcinogenic activity in both species. cdc.govnih.gov Male and female rats and mice that consumed water containing MDA developed tumors in their liver and thyroid glands. cdc.gov Specifically, statistically significant increases in the incidences of thyroid follicular cell carcinomas and adenomas, as well as hepatocellular carcinomas and adenomas, were observed. cdc.govinchem.org
In male rats, there was an increased incidence of thyroid follicular-cell carcinomas and hepatic nodules. inchem.org Female rats showed an increase in thyroid follicular-cell adenomas. inchem.org In both male and female mice, treatment-related increases in thyroid follicular-cell adenomas and hepatocellular neoplasms were found. inchem.org Other tumors noted in the NTP studies included C-cell adenomas of the thyroid, alveolar bronchiolar adenomas, malignant lymphomas, and benign tumors of the adrenal gland. cdc.gov
A dermal bioassay in mice also identified this compound as a liver carcinogen, though the results were considered inconclusive because the specific strain of mice used may have been predisposed to liver tumors. cdc.gov An oral study in dogs did not show evidence of carcinogenicity, but the study was considered poorly designed and its results are inconclusive. cdc.govinchem.org
The genotoxic potential of this compound has been investigated in a variety of testing systems, with results indicating that the compound can damage genetic material. nih.gov
MDA has consistently been found to be mutagenic in the Salmonella typhimurium histidine reversion assay (Ames test), particularly when a mammalian metabolic activation system (S-9) is present. cdc.govinchem.orgnih.govnih.gov This suggests that metabolic byproducts of MDA are responsible for its mutagenic activity. nih.gov The compound shows a specificity for reverting strain TA98, which indicates a mechanism of frameshift mutagenesis. nih.gov
In vitro studies using mammalian cells have shown that MDA can induce DNA damage. For instance, it caused DNA damage in Chinese hamster V79 cells in the presence of an external metabolic activation system. inchem.org Research also demonstrated that MDA induces DNA damage in primary cultures of hepatocytes and thyreocytes from both rats and humans. gezondheidsraad.nl However, in human leukocytes, MDA did not increase the incidence of sister chromatid exchanges or chromosome aberrations. cdc.govgezondheidsraad.nl
In vivo studies provide further evidence of genotoxicity. MDA was shown to induce DNA damage in the liver of rats and sister chromatid exchange in the bone marrow of mice following in vivo treatment. inchem.org
The precise mechanism by which this compound causes cancer is not fully understood. cdc.govoecd.orgvkm.no However, research suggests that metabolic activation is a critical first step. It is believed that a reactive intermediate, formed during the metabolism of MDA, is responsible for its carcinogenic effects in the liver by binding to cellular macromolecules like DNA. cdc.govinchem.org
The metabolism of MDA can proceed through different pathways. N-hydroxylation can lead to the formation of intermediates that are suspected of being mutagenic and potentially carcinogenic. nih.gov In contrast, N-acetylation is considered a detoxification pathway, leading to less toxic derivatives. nih.gov
For the thyroid tumors observed in animal studies, a non-genotoxic mechanism may be involved. cdc.gov This could be related to chronic tissue-stimulating effects on the thyroid gland. oecd.org Nevertheless, given the positive results in various genotoxicity assays, a genotoxic mechanism for MDA-induced carcinogenicity, particularly for liver tumors, cannot be excluded. gezondheidsraad.nloecd.org
Organ-Specific Toxicity Research
Research has identified specific organs that are targeted by the toxic effects of this compound, with the liver being the primary site of damage. The kidneys have also been shown to be affected, particularly in chronic exposure scenarios.
The liver is a principal target for this compound toxicity in both humans and animals. cdc.govepa.govnih.gov One of the most well-known instances of human hepatotoxicity occurred in Epping, England, in 1965, where consumption of bread accidentally contaminated with MDA led to an outbreak of toxic hepatitis. cdc.gov Occupational exposure has also been linked to liver damage. cdc.gov
Animal studies have confirmed and characterized the hepatotoxic effects of MDA. Acute oral administration to rats causes a dose-dependent and time-dependent injury characterized by elevated serum alanine (B10760859) aminotransferase and bilirubin (B190676) levels. nih.gov Histological examination reveals multifocal, necrotizing hepatitis with significant damage to the portal regions, including bile ductular necrosis. nih.govnih.gov Studies have demonstrated that MDA is selectively toxic to the bile ducts in rats. nih.gov
The mechanism of liver damage is linked to the metabolic activation of MDA. nih.gov Studies using inhibitors of cytochrome P450 monooxygenase suggest that bioactivation is required for MDA to exert its toxic effects. nih.gov Furthermore, genetic differences in metabolic pathways can influence susceptibility. Research in rats has shown that genetic polymorphism in N-acetyltransferase 2 (NAT2), an enzyme that metabolizes MDA, significantly modifies the severity of MDA-induced hepatotoxicity. nih.gov Rapid acetylator rats exhibited substantially more severe liver damage compared to slow acetylator rats, suggesting that the acetylation process plays a key role in the toxicity of this compound. nih.gov
The kidneys have also been identified as a target for this compound toxicity, although the effects are generally observed after longer-term exposure. nih.gov In an accidental acute human exposure, one worker experienced transitory kidney damage. epa.gov
Animal studies provide more detailed insights. While some intermediate-duration studies in rats and mice did not report significant kidney effects, chronic (103-week) oral exposure studies revealed notable kidney pathology. nih.gov A high incidence of kidney mineralization was observed in male rats, and a high incidence of nephropathy was reported in both male and female mice chronically exposed to MDA in their drinking water. epa.govnih.gov In rabbits, administration of MDA resulted in mild acute glomerulonephritis. cdc.gov
Skin and Eye Irritation
Research indicates that this compound (MDA) presents a risk for skin and eye irritation. Studies in animal models have demonstrated these effects. In rabbits, MDA is reported to be slightly irritating to the skin and causes mild to moderate eye irritation. oecd.org The dihydrochloride salt of MDA is described as painfully irritating to the eyes, although only minimally irritating to the respiratory system. vkm.no Workplace studies also suggest that exposure to this compound can lead to skin irritation. cdc.gov In one documented incident of accidental exposure, a skin rash was observed in five of the individuals affected by the "Epping jaundice" outbreak. vkm.no
Guinea pigs exposed to a high concentration of aerosolized this compound (440 mg/m³) for two weeks experienced eye damage. cdc.gov However, in another study, when the same animals were exposed via inhalation and subsequently challenged with a dermal application of MDA, no signs of erythema or edema were observed, suggesting it was not a dermal sensitizer (B1316253) under those specific experimental conditions. nih.gov
Table 1: Summary of Skin and Eye Irritation Findings for this compound
| Species | Exposure Route | Effect | Finding | Citation(s) |
|---|---|---|---|---|
| Rabbit | Dermal | Skin Irritation | Slightly irritating | oecd.org |
| Rabbit | Ocular | Eye Irritation | Mild to moderate irritation | oecd.org |
| Human | Oral (accidental) | Skin Effect | Skin rash observed in some cases | vkm.no |
| Human | Occupational | Skin Irritation | May cause skin irritation | cdc.gov |
| Guinea Pig | Inhalation (aerosol) | Eye Damage | Damage to eyes at high concentrations | cdc.gov |
Immunological Effects (Skin Sensitization)
This compound is recognized as a skin sensitizer in humans. oecd.org Evidence from human cases supports its potential to cause allergic contact dermatitis. oup.comnih.gov One case report details a toxic-allergic skin reaction on the face, neck, and arms of a chemical plant cleaner after accidental contact with MDA. nih.gov Patch tests confirmed sensitization to chemicals within the para-group, and it was thought that previous sensitization to related chemicals might have been the primary cause of the allergic reaction. nih.gov
Animal studies have been conducted to evaluate the potential of MDA to induce delayed contact hypersensitivity. The Guinea Pig Maximisation Test was used to assess this, indicating that MDA has sensitizing properties. oecd.org However, another study involving guinea pigs exposed to MDA aerosol via nose-only inhalation did not show evidence of dermal sensitization upon subsequent skin application. nih.gov
Table 2: Immunological Effects (Skin Sensitization) of this compound
| Subject | Finding | Details | Citation(s) |
|---|---|---|---|
| Human | Skin Sensitizer | Recognized as a human skin sensitizer, causing allergic contact dermatitis. | oecd.orgoup.com |
| Human | Case Report | A chemical plant worker developed a toxic-allergic skin reaction after accidental contact. Patch tests revealed sensitization. | nih.gov |
| Animal (Guinea Pig) | Positive Sensitization | The Guinea Pig Maximisation Test indicated potential for delayed contact hypersensitivity. | oecd.org |
| Animal (Guinea Pig) | No Sensitization | Inhalation exposure to aerosolized MDA did not induce dermal sensitization upon subsequent challenge. | nih.gov |
Pharmacokinetics and Metabolism Studies
A physiologically based pharmacokinetic (PBPK) model has been developed to estimate the absorption, distribution, metabolism, and excretion of MDA. nih.gov This model, calibrated with data from studies on rats and validated with data from exposed workers, helps in understanding the compound's behavior in the body. nih.gov
Absorption, Distribution, and Excretion
Absorption: MDA can be absorbed through inhalation, dermal contact, and oral ingestion. oecd.orgnih.gov Dermal contact is generally considered the primary route of exposure in occupational settings. nih.gov Studies in volunteers showed that up to 28% of a dermally applied dose can be absorbed within one hour. nih.gov Research on workers suggests that absorption via inhalation is faster than through the skin. oecd.org Animal studies in rats, guinea pigs, and monkeys have also confirmed dermal absorption. nih.govepa.gov
Distribution: Following absorption, MDA is distributed throughout the body. In humans, the fact that MDA ingestion led to toxic hepatitis indicates it distributes to the liver. nih.gov Animal studies show that after intraperitoneal administration in mice, MDA is rapidly distributed, with preferential distribution to the liver and kidneys. epa.gov It is eliminated from all examined organs at similar rates. epa.gov
Excretion: MDA and its metabolites are primarily excreted in the urine and feces. epa.gov In rats, after dermal application, about 43% of a low dose was recovered in urine and 10% in feces within 96 hours. epa.gov In guinea pigs, 10% was found in urine and 18% in feces over the same period. epa.gov Studies in workers have shown that excretion is faster when exposure is through inhalation compared to dermal absorption, which results in slower excretion. oecd.orgoup.com
N-acetylation and Genetic Susceptibility
The metabolism of this compound involves N-acetylation, a process catalyzed by the enzymes N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). nih.govresearchgate.net Both human and rat NAT2 are polymorphic, meaning genetic variations exist that can alter enzyme activity. nih.govresearchgate.net This genetic polymorphism leads to different acetylator phenotypes in the population: rapid, intermediate, and slow acetylators. researchgate.netlouisville.edu
Studies using human hepatocytes have shown that the N-acetylation of MDA is dependent on the NAT2 acetylator genotype. researchgate.net N-acetylation to mono-acetyl or di-acetyl-MDA was highest in rapid acetylators, followed by intermediate, and was lowest in slow acetylators. researchgate.net Research in rats has demonstrated that rapid acetylator rats show significantly higher rates of MDA N-acetylation compared to slow acetylator rats. nih.gov This difference in metabolism has been linked to susceptibility to MDA-induced hepatotoxicity, with rapid acetylator rats showing more severe liver damage after exposure. nih.gov These findings suggest that an individual's NAT2 genotype is an important factor in their susceptibility to the toxic effects of MDA. nih.govresearchgate.net
Half-life in Biological Matrices
The biological half-life of this compound varies depending on the biological matrix and the route of exposure. In mice administered MDA intraperitoneally, the half-life in blood was found to be approximately 6 hours. epa.gov For workers exposed to MDA, the biological half-time of excretion for its metabolites in urine has been estimated to be between 9 and 14 hours. oecd.org The rate of excretion is influenced by the exposure route, with dermal absorption leading to a delayed and slower excretion compared to inhalation. oecd.orgoup.com The estimated half-life for the biodegradation of this compound in environmental matrices like surface water and soil is estimated to be between 1 and 7 days. cdc.gov
Table 3: Estimated Half-life of this compound
| Matrix | Species/Context | Estimated Half-life | Citation(s) |
|---|---|---|---|
| Blood | Mouse (intraperitoneal admin.) | ~6 hours | epa.gov |
| Urine (metabolites) | Human (occupational exposure) | 9 - 14 hours | oecd.org |
| Surface Water/Soil | Environmental Biodegradation | 1 - 7 days | cdc.gov |
| Groundwater | Environmental Biodegradation | 2 - 14 days | cdc.gov |
Epidemiological Studies and Human Exposure Incidents
Several incidents of human exposure to this compound have been documented, providing valuable epidemiological data. The most famous of these is the "Epping Jaundice" outbreak in Epping, England, in 1965. nih.govoup.com In this incident, 84 people became ill with toxic hepatitis after consuming bread made from flour that was accidentally contaminated with MDA. nih.goveuropa.eu The primary symptom was jaundice, accompanied by severe intermittent pain in the upper abdomen and lower chest. nih.gov Liver biopsies from eight patients revealed unusual lesions, but most patients recovered completely within several weeks. vkm.noeuropa.eu A follow-up study found no evidence of progressive liver disease in the affected individuals. epa.gov
Occupational exposures have also led to health effects. In several instances, workers handling epoxy resins containing MDA developed toxic hepatitis. oup.comeuropa.eu For example, six workers who were mixing MDA-containing powder for surface coatings developed symptoms of clinical hepatitis, including elevated bilirubin levels, from two days to two weeks after starting the work; all of them recovered. europa.eu Another case reported a worker experiencing acute myocardiopathy along with toxic hepatitis after a massive acute exposure at a chemical plant. vkm.no In a separate incident, six people who drank alcohol contaminated with MDA reported nausea, abdominal pain, muscle pain, and vomiting. europa.eu
While animal studies have shown that long-term oral administration of MDA can cause tumors of the liver and thyroid, human epidemiological data have not clearly demonstrated carcinogenic activity in humans. oecd.orgcdc.goveuropa.eu Some reports have noted a coincidence of bladder cancer in work areas with MDA exposure, but these studies are of limited reliability due to unknown exposure levels and confounding factors. vkm.no
Occupational Exposure Studies
Occupational exposure to this compound is a significant concern, with dermal contact being the primary route of exposure, supplemented by inhalation of dust particles. cdc.govcdc.gov Studies of workers in various industries have provided valuable data on the health effects of MDA.
Research in the helicopter industry, for instance, focused on workers involved in rotor blade production using composite materials. oup.com This study highlighted that even with personal protective measures, dermal uptake of MDA occurred, leading to its excretion in urine. oup.com The findings underscored the importance of biological monitoring over ambient air monitoring to accurately assess exposure. oup.com Another study involving workers exposed to either MDA or 4,4'-methylenediphenyl diisocyanate (MDI) utilized sensitive methods to measure hemoglobin adducts and urine metabolites. nih.gov This biomonitoring approach proved effective in detecting exposure even at low levels where air monitoring was below the detection limit. nih.gov
These occupational studies have consistently pointed towards the liver as a primary target organ for MDA toxicity. osha.gov While acute effects like toxic hepatitis have been documented, the long-term consequences, including potential carcinogenicity, remain a key area of investigation. cdc.gov Epidemiological evidence has suggested a possible link between MDA exposure, often in conjunction with other chemicals, and an increased risk of certain cancers, such as bladder and large intestine cancers, as well as lymphosarcoma and reticulosarcoma. cdc.gov However, establishing a definitive causal relationship has been challenging due to concurrent exposure to multiple agents. cdc.gov
Interactive Data Table: Occupational Exposure Studies on this compound
| Study Focus | Industry | Key Findings | Primary Exposure Route |
| Biomonitoring of rotor blade production workers | Helicopter Manufacturing | Dermal uptake confirmed via urine analysis; delayed excretion noted. oup.com | Dermal oup.com |
| Hemoglobin adducts and urine metabolites | Polyurethane Production | Sensitive biomonitoring detected low-level exposure missed by air sampling. nih.gov | Dermal, Inhalation nih.gov |
| General occupational health surveillance | Various | Liver toxicity is a primary concern. osha.gov Potential association with bladder and other cancers. cdc.gov | Dermal, Inhalation cdc.gov |
Accidental Contamination Events
A notable incident of accidental this compound contamination occurred in Epping, Essex, England, in 1965. cdc.gov This event, known as the "Epping Jaundice," involved the consumption of bread made from flour contaminated with MDA. epa.gov The primary health effect observed in the 84 affected individuals was liver toxicity, specifically toxic hepatitis. cdc.govepa.gov
Association with Specific Cancer Types
The carcinogenic potential of this compound in humans is a subject of ongoing research and concern. The International Agency for Research on Cancer (IARC) has classified this compound as "Group 2B," possibly carcinogenic to humans, while the U.S. National Toxicology Program (NTP) has categorized it as "reasonably anticipated to be a human carcinogen". osha.gov
Epidemiological studies of workers exposed to MDA have suggested a potential association with an increased incidence of bladder cancer, cancer of the large intestine, lymphosarcoma, and reticulosarcoma. cdc.gov However, these workers were often exposed to other chemicals simultaneously, making it difficult to attribute the increased cancer risk solely to MDA. cdc.gov
Animal studies have provided more definitive evidence of carcinogenicity. In long-term studies, oral administration of MDA to rats and mice resulted in an increased incidence of several types of tumors. cdc.govinchem.org These included follicular cell carcinomas and adenomas of the thyroid, hepatocellular carcinomas and adenomas, and other neoplasms. cdc.govinchem.org The observation of tumors in multiple animal species has led organizations like the National Institute for Occupational Safety and Health (NIOSH) to consider MDA a potential human carcinogen in the workplace. cdc.gov
Risk Assessment Methodologies and Quantitative Risk Assessment
The process of quantifying the health risks associated with this compound exposure involves several methodologies, including the derivation of minimal risk levels, the establishment of exposure limits, and the use of extrapolation and uncertainty factors.
Derivation of Minimal Risk Levels (MRLs)
Minimal Risk Levels (MRLs) are estimates of daily human exposure to a substance that is likely to be without an appreciable risk of adverse non-cancer health effects over a specified duration. cdc.govnih.gov The Agency for Toxic Substances and Disease Registry (ATSDR) has developed MRLs for this compound for different exposure durations and routes. epa.govcdc.gov
For acute oral exposure (14 days or less), an MRL of 0.2 mg/kg/day has been derived. nih.gov This was based on a minimal lowest-observed-adverse-effect level (LOAEL) for liver toxicity in rats. nih.gov For intermediate-duration oral exposure, an MRL of 0.08 mg/kg/day was established, based on a no-observed-adverse-effect level (NOAEL) for liver effects in rats. nih.govepa.gov It is important to note that no inhalation MRLs have been derived for MDA due to a lack of sufficient data. nih.gov
Exposure Limits and Guidelines (ACGIH, NIOSH, OSHA)
Several governmental and professional organizations have established occupational exposure limits and guidelines for this compound to protect workers.
The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for MDA at an 8-hour time-weighted average (TWA) of 10 parts per billion (ppb) and a short-term exposure limit (STEL) of 100 ppb. osha.gov
The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens like MDA be limited to the lowest feasible concentration. nj.gov NIOSH considers MDA a potential human carcinogen in the workplace. cdc.gov
Interactive Data Table: Exposure Limits and Guidelines for this compound
| Organization | Type | Value | Notes |
| OSHA | PEL-TWA | 10 ppb | osha.gov |
| OSHA | STEL | 100 ppb | osha.gov |
| ACGIH | TLV-TWA | 0.1 ppm | Includes "Skin" notation. cdc.govnj.gov |
| NIOSH | REL | Lowest Feasible Concentration | Recommends treating as a potential human carcinogen. cdc.govnj.gov |
Inter-species Extrapolation and Uncertainty Factors
Risk assessments for human health often rely on data from animal studies. nih.gov Extrapolating these findings to humans requires the use of inter-species extrapolation and uncertainty factors to account for biological differences between species. nih.govrivm.nl
A standard approach involves applying a 10-fold uncertainty factor when extrapolating from animal data to the general human population. rivm.nl This factor is often broken down into components to account for toxicokinetic (differences in absorption, distribution, metabolism, and excretion) and toxicodynamic (differences in the way the chemical affects the body at the target site) variability. researchgate.net For instance, allometric scaling, which considers differences in body size and metabolic rate, is a common method used for inter-species dose extrapolation. researchgate.net
Additional uncertainty factors are applied to account for variability within the human population (intra-species variability), such as differences in age, sex, and genetic susceptibility. ca.gov The use of these factors is a conservative approach designed to be protective of public health in the absence of precise data on how a chemical will affect all individuals. ca.gov For a substance like this compound, where animal studies are a primary source of carcinogenicity data, these extrapolation and uncertainty factors are critical in deriving human-relevant risk estimates. epa.gov
Management and Control of 4,4 Methylenedianiline Exposure
Occupational Exposure Controls
Occupational safety and health standards mandate a hierarchy of controls to protect workers from the hazards of MDA exposure. The Occupational Safety and Health Administration (OSHA) has established specific regulations for MDA in general industry (29 CFR 1910.1050) and construction (29 CFR 1926.60). nc.govecfr.govosha.gov These standards set a permissible exposure limit (PEL) of 10 parts per billion (ppb) as an 8-hour time-weighted average (TWA) and a short-term exposure limit (STEL) of 100 ppb over a 15-minute period. nc.govosha.govdtic.mil An action level of 5 ppb as an 8-hour TWA triggers requirements for exposure monitoring and medical surveillance. nc.govosha.govdtic.mil
| Exposure Limit | Concentration | Duration | Reference |
|---|---|---|---|
| Permissible Exposure Limit (PEL) | 10 ppb | 8-hour Time-Weighted Average (TWA) | nc.govdtic.mil |
| Short-Term Exposure Limit (STEL) | 100 ppb | 15-minute Sample Period | nc.govdtic.mil |
| Action Level (AL) | 5 ppb | 8-hour Time-Weighted Average (TWA) | nc.govosha.govdtic.mil |
The primary methods for controlling MDA exposure involve engineering controls and work practices designed to reduce airborne concentrations and prevent dermal contact. dtic.milosha.gov Employers are required to institute these measures to maintain exposure at or below the PELs. ecfr.govosha.gov
Engineering Controls:
Process Enclosure: The most effective control is to enclose operations involving MDA to prevent its release into the workplace. nj.govnj.gov
Local Exhaust Ventilation: Where enclosure is not feasible, local exhaust ventilation systems should be installed at the site of chemical release to capture MDA dust or vapors at the source. nj.govnj.govcoleparmer.com
Automated Transfer: Automating the transfer of MDA from storage containers to process vessels can significantly reduce the potential for spills and worker exposure. nj.govnj.gov
Work Practices:
Regulated Areas: Employers must establish regulated areas where airborne MDA concentrations are expected to exceed the PEL or where dermal exposure can occur. ecfr.govdtic.milosha.gov Access to these areas must be limited to authorized personnel, and activities like eating, drinking, smoking, or applying cosmetics are strictly prohibited. ecfr.govosha.govosha.gov
Hygiene Facilities: Eyewash fountains and emergency showers must be readily available in areas where there is a potential for skin or eye contact. nj.govnj.govcoleparmer.com Workers exposed above the action level must shower at the end of their shift. osha.gov
Housekeeping: Workplaces must be kept clean. Using wet methods or vacuum systems for cleaning is required to minimize the generation of airborne dust; dry sweeping is prohibited. nj.gov
Clothing Contamination: Workers must change out of contaminated clothing promptly. nj.govnj.gov Contaminated work clothes should not be taken home and must be laundered by individuals informed of the hazards. osha.govnj.govnj.gov
When engineering controls and work practices cannot reduce exposure to below the PEL, employers must provide appropriate PPE at no cost to the employee. dtic.milosha.gov
Respiratory Protection: A respiratory protection program compliant with OSHA standards is necessary when workplace conditions warrant respirator use. coleparmer.com For any exposure level, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is recommended. nj.gov If air-purifying respirators are used for MDA in liquid form or when heated, a combination HEPA filter and organic vapor canister or cartridge is required. osha.govosha.gov
Gloves: Protective gloves made from materials like polyvinyl chloride or natural latex are recommended to prevent skin exposure. cdc.govcoleparmer.com
Eye Protection: Splash-proof safety goggles or face shields are necessary where there is a risk of MDA splashing into the eyes. dtic.milcoleparmer.comchemicalbook.com
OSHA standards mandate comprehensive monitoring and surveillance programs to protect the health of workers exposed to MDA. nc.govosha.gov
Exposure Monitoring:
Initial Monitoring: Employers must perform initial monitoring for all employees who may be exposed at or above the action level. dtic.mil
Periodic Monitoring: If initial monitoring shows exposure at or above the action level but below the PEL, monitoring must be repeated every six months. If exposure is above the PEL, monitoring must be conducted every three months. ecfr.govdtic.milosha.gov
Additional Monitoring: Monitoring must be re-instituted if there are any changes in production, equipment, personnel, or work practices that could lead to new or additional exposures. ecfr.govosha.govosha.gov
Dermal Monitoring: Routine visual inspections of employees' hands, face, and forearms are required to check for potential skin exposure. ecfr.govosha.gov
Notification: Employers must notify employees of their monitoring results in writing within working days of receiving them. osha.govfederalregister.gov
Medical Surveillance: A medical surveillance program must be made available to employees who are exposed at or above the action level for 30 or more days per year, have dermal exposure for 15 or more days per year, have been exposed in an emergency, or show signs or symptoms of MDA exposure. ecfr.gov The program includes initial, periodic, emergency, and follow-up medical examinations. federalregister.gov The employer must provide the examining physician with specific information and obtain a written opinion regarding the employee's health and any recommended exposure limitations. federalregister.gov
| Exposure Level | Monitoring Frequency | Reference |
|---|---|---|
| Below Action Level | Monitoring may be discontinued (B1498344) (unless changes occur) | ecfr.govosha.gov |
| At or Above Action Level (but at or below PEL) | At least every 6 months | ecfr.govdtic.milosha.gov |
| Above PEL | At least every 3 months | ecfr.govdtic.milosha.gov |
Environmental Remediation and Waste Management
Significant releases of MDA into the environment primarily occur during its production, with most releases directed into aquatic systems via wastewater. oecd.orgepa.gov While MDA is not expected to be volatile, it can form covalent bonds with organic matter in soil and sediment, where it may accumulate. oecd.org
The biodegradation of this compound is a key process in its environmental fate.
Industrial Wastewater: MDA is considered inherently biodegradable in industrial wastewater treatment plants (WWTPs), particularly with an adapted activated sludge. chemicalbook.comoecd.org In one study, biodegradation occurred when the sludge was adapted with aniline (B41778) and this compound, with the maximum degradation rate achieved after an adaptation period of over 200 days. cdc.gov
Salinity Effects: The effectiveness of biodegradation can be influenced by environmental conditions such as salinity. A study on hypersaline wastewaters found that 4,4'-MDA degraded in a 3% NaCl solution with a half-life of 123 hours, but it remained unaltered after 120 hours in a 7% NaCl solution. nih.gov
Natural Waters: In a model river system study, an initial concentration of 0.1 mg/L of this compound degraded to below the detection limit (<0.02 mg/L) within four days, suggesting it can biodegrade rapidly in most natural bodies of water. cdc.gov
A promising strategy for recycling polyurethane (PU) waste involves enzymatic depolymerization, which can break down the polymer into its constituent monomers, including this compound. researchgate.netchemrxiv.org
Amidase Activity: Research has shown that the amidase GatA250 can cleave the urethane (B1682113) bonds in polyester-based PU. researchgate.netnih.gov In one study, GatA250 alone degraded a thermoplastic PU film with an efficiency of 8.17%, releasing 14.8 µM of MDA. nih.gov
Combined Enzyme Systems: The efficiency of depolymerization can be significantly enhanced by using a combination of enzymes. When the cutinase LCC (which hydrolyzes ester bonds) was used with GatA250, the degradation efficiency of the PU film increased to 42.2%. researchgate.netnih.gov This combined system also increased the production of MDA by 1.8 times compared to using the enzymes individually. researchgate.netnih.gov
Urethanase Research: Other research focuses on identifying and engineering novel urethanase enzymes for more efficient PU degradation. chemrxiv.orgescholarship.org For example, the catalytic mechanism of the urethanase UMG-SP2 is being studied to improve its ability to break down PU and release MDA. chemrxiv.org
| Enzyme(s) | Substrate | Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Amidase GatA250 | Thermoplastic PU Film | 8.17% | Cleaved urethane bonds, releasing 14.8 µM MDA. | researchgate.netnih.gov |
| Cutinase LCC & Amidase GatA250 (Combined) | Thermoplastic PU Film | 42.2% | Increased MDA production 1.8-fold compared to single enzymes. | researchgate.netnih.gov |
| Urethanase UMG-SP2 | Di-urethane ethylene (B1197577) this compound (DUE-MDA) | N/A (Mechanism Study) | Catalytic mechanism elucidated to improve future enzyme engineering. | chemrxiv.org |
Separation and Extraction Methods for MDA
The determination of this compound (MDA) in biological and environmental samples requires meticulous separation and extraction techniques due to the compound's properties. Most analytical methods involve an initial extraction step, followed by purification, and then analysis, commonly by gas chromatography (GC) or high-performance liquid chromatography (HPLC). cdc.gov Special care is necessary when handling samples containing MDA and its metabolites as they can be heat-labile. cdc.gov
For biological samples such as blood and urine, pretreatment often involves deproteinization and centrifugation. cdc.gov Due to the polar nature of MDA, derivatization is frequently required for GC analysis to prevent peak tailing. cdc.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). cdc.gov
Several methods have been developed for collecting MDA from the air in workplace environments, where it can exist as both a vapor and in particulate form. cdc.gov These methods include collection on silica (B1680970) gel coated with diethylamine, in an impinger solution of ethanolic potassium hydroxide, or in an impinger with dilute hydrochloric acid. osha.gov The National Institute for Occupational Safety and Health (NIOSH) has proposed a method that involves collection on glass fiber filters acidified with sulfuric acid, followed by HPLC analysis of acetylated MDA. osha.gov OSHA has also developed a method that uses sulfuric acid-treated glass fiber filters for sample collection, with subsequent analysis of the heptafluorobutyric acid anhydride (HFAA) derivative of MDA by gas chromatography with an electron capture detector. osha.gov
Recent advancements in analytical methodology include the development of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for quantifying MDA in human urine. researchgate.net This method involves acid hydrolysis of urine samples to convert MDA metabolites to free MDA, followed by neutralization and liquid-liquid extraction. researchgate.net
A summary of analytical methods for biological and environmental samples is presented below:
Table 1: Analytical Methods for this compound in Biological Samples
| Sample Matrix | Preparation Method | Analytical Method | Limit of Detection |
|---|---|---|---|
| Blood/Serum | Deproteinization, extraction, derivatization | GC, HPLC | Not specified |
| Urine | Acid hydrolysis, neutralization, liquid-liquid extraction | LC-MS/MS | 0.8 nM |
| Urine | Hydrolysis, derivatization | Micro liquid chromatography with UV detection | Not specified |
Data sourced from multiple references. cdc.govresearchgate.netoecd.org
Table 2: Analytical Methods for this compound in Environmental Samples
| Sample Matrix | Preparation Method | Analytical Method | Limit of Detection |
|---|---|---|---|
| Air | Collection on acid-treated silica gel, elution, diazotation | Photometric determination | 0.1 mg/m³ |
| Air | Collection on acid-treated glass fiber filter | HPLC/UV, HPLC/electrochemical detection | Not specified |
| Air | Collection on sulfuric acid-treated glass fiber filter, derivatization with HFAA | GC with electron capture detector | 8.1 ng per sample |
Data sourced from multiple references. cdc.govosha.govoecd.org
Regulatory Frameworks and Classifications
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound. Based on sufficient evidence of carcinogenicity in experimental animals, IARC has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". epa.govinchem.orgeuropa.eu This classification was made despite the lack of adequate data on its carcinogenicity in humans. inchem.org The evidence in animals showed that oral administration of MDA and its dihydrochloride (B599025) salt led to increased incidences of thyroid and liver tumors in mice and rats. inchem.org
Within the European Union, this compound is subject to stringent regulations. Under the Classification, Labelling and Packaging (CLP) Regulation, it is classified as a Carcinogen Category 1B, which means it is presumed to have carcinogenic potential for humans, largely based on animal evidence. It is also classified as a Mutagen Category 2, indicating it is a suspected human mutagen. oecd.org
Furthermore, MDA is included in the Candidate List of substances of very high concern (SVHCs) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. wikipedia.org Its inclusion is due to its carcinogenic properties. As a substance covered by the Carcinogens at Work Directive, employers are required to take measures to minimize worker exposure. europa.eu
The U.S. Environmental Protection Agency (EPA) has not formally classified this compound for carcinogenicity. epa.govnih.gov However, the EPA's Integrated Risk Information System (IRIS) program, which provides information on the human health effects of chemical substances, does not currently have a carcinogenicity assessment for MDA. The EPA does regulate MDA under various statutes. For instance, it is listed as a hazardous air pollutant under the Clean Air Act. nih.gov Additionally, under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), there is a reportable quantity of 10 pounds for releases of this compound. nih.gov It is also a listed substance under the Emergency Planning and Community Right-to-Know Act (EPCRA), requiring facilities to report their releases of the chemical. nih.gov
The Occupational Safety and Health Administration (OSHA) has established specific standards for occupational exposure to this compound, which are detailed in 29 CFR 1910.1050 for general industry and 29 CFR 1926.60 for the construction industry. ecfr.govnc.gov These standards aim to protect workers from the adverse health effects of MDA, including its potential as a human carcinogen. nc.gov
The key provisions of the OSHA standards for MDA include:
Permissible Exposure Limit (PEL): An 8-hour time-weighted average (TWA) airborne exposure limit of 10 parts per billion (ppb). ecfr.gov
Short-Term Exposure Limit (STEL): A 15-minute STEL of 100 ppb. ecfr.gov
Action Level: An action level of 5 ppb as an 8-hour TWA, which triggers requirements such as exposure monitoring and medical surveillance. dtic.mil
Regulated Areas: Establishment of regulated areas where airborne concentrations exceed or are likely to exceed the PEL, or where dermal contact can occur. ecfr.gov
Exposure Monitoring: Requirements for initial and periodic monitoring of employee exposure. dtic.mil
Medical Surveillance: A medical surveillance program for all employees exposed to MDA at or above the action level. dtic.mil
Hazard Communication and Training: Employers must provide information and training to workers about the hazards of MDA. dtic.mil
The National Institute for Occupational Safety and Health (NIOSH) considers this compound to be a potential occupational carcinogen. nih.govcdc.gov Based on studies showing that MDA causes cancer in animals, NIOSH recommends that occupational exposures be limited to the "lowest feasible concentration". cdc.govnj.gov While NIOSH does not set legally enforceable standards like OSHA, its recommendations are highly influential in occupational safety and health practices. NIOSH provides detailed guidelines for minimizing worker exposure to MDA, emphasizing engineering controls, personal protective equipment, and good work practices. cdc.gov
Table 3: Regulatory and Advisory Limits for this compound
| Agency/Organization | Classification/Standard | Value |
|---|---|---|
| IARC | Carcinogenicity Classification | Group 2B (Possibly carcinogenic to humans) |
| European Union | Carcinogenicity Classification | Category 1B (Presumed human carcinogen) |
| US EPA | Carcinogenicity Classification | Not classified |
| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 10 ppb |
| OSHA | Short-Term Exposure Limit (STEL) - 15 min | 100 ppb |
| NIOSH | Recommended Exposure Limit (REL) | Lowest Feasible Concentration |
Data sourced from multiple references. oecd.orgepa.govinchem.orgeuropa.eunih.govecfr.govnj.gov
Substitution of Alternatives and Risk Reduction Strategies
The primary and most effective strategy for managing the risks associated with this compound (MDA) is its substitution with safer alternatives. cdc.gov Given that MDA is a known carcinogen and liver toxicant, significant research has been dedicated to identifying and developing alternative compounds that can match its performance properties in various applications without posing the same level of health risk. researchwithrowan.comserdp-estcp.mil When substitution is not immediately feasible, other risk reduction strategies must be implemented to minimize worker exposure. cdc.gov
Substitution of Alternatives
The push for substitution is driven by regulations and a growing demand for safer chemicals in industrial processes. europa.eumetu.edu.tr The main applications for MDA are as a precursor in the production of methylene (B1212753) diphenyl diisocyanate (MDI) for polyurethanes and as a curing agent for epoxy resins and polyimide composites. serdp-estcp.milchemicalbook.comwikipedia.org Research into alternatives has focused on these key areas.
Alternatives in Epoxy Resins:
Research has explored novel dianilines with modified chemical structures to reduce the toxicity associated with MDA. researchwithrowan.com One approach involves introducing methyl and methoxy (B1213986) substituents onto the aromatic rings of the dianiline. researchwithrowan.com Structure-toxicity relationship studies indicate that having multiple substituents on the aromatic ring is necessary to decrease the compound's toxicity. researchwithrowan.com
However, these modifications can also affect the processing and performance properties of the resulting epoxy resins. For example, the addition of methoxy and methyl groups can increase the melting point of the dianilines, making them more difficult to process as liquid thermoset resins. researchwithrowan.com These structural changes also influence the thermal properties of the cured resin. researchwithrowan.com
Table 1: Effect of Substituents on the Properties of Alternative Dianilines for Epoxy Resins
This table summarizes research findings on how different chemical modifications to dianiline structures, as alternatives to MDA, affect their physical and performance properties in epoxy resins.
| Structural Modification | Effect on Melting Point | Effect on Glass Transition Temperature (Tg) | Effect on Thermal Degradation |
|---|---|---|---|
| Addition of Methoxy group | Increases by as much as 65 °C | Reduces by ~10 °C | Not significantly affected |
| Moving amine from 4,4' position | - | Reduces by ~10 °C | Not significantly affected |
| Single Methyl group | - | Little effect | Not significantly affected |
| Two Methyl groups (both ortho to the amine) | - | Increases by 14 °C | Not significantly affected |
Source: researchwithrowan.com
Further research into curing agents for epoxy resins has identified certain 4,4'-methylenebis(2,6-dialkylanilines) as having advantages over MDA, such as longer pot lives, which allows for longer working times and the use of larger batches of resin-curing agent mixtures. google.com
Table 2: Comparative Properties of Curing Agents for Epoxy Resins
This table compares the performance of alternative curing agents against traditional ones like this compound (MDA) and meta-Phenylenediamine in epoxy resin applications.
| Diamine Curing Agent | Heat-Distortion Temp. (°C) in Epon 828 Resin | Pot Life (minutes) in Epon 828 Resin | Melting Point (°C) |
|---|---|---|---|
| 4,4'-Methylenebis(2,6-diethylaniline) | 157 | 280 | 92 |
| 4,4'-Methylenebis(2,6-diisopropylaniline) | 163 | 280 | 66-67 |
| 4,4'-Methylenebis(2,6-di-sec-butylaniline) | 143 | 360 | Liquid at room temp. |
| This compound | 165 | 25 | 93 |
| meta-Phenylenediamine | 167 | 14 | 63 |
Source: google.comgoogle.com
Alternatives in Polyimide Composites:
For high-temperature polyimide resins like PMR-15, which are used in aerospace applications, MDA is a key monomer. serdp-estcp.mil The U.S. Army Research Laboratory has developed alternative compounds with significantly lower toxicity compared to MDA. serdp-estcp.mil Promising alternatives include p-cymene (B1678584) dianiline (CDA) and 2,6-dimethyl MDA (TMMDA), which have shown favorable performance properties, including strength, modulus, and thermal characteristics. serdp-estcp.mil
Alternatives in Polyurethane Manufacturing:
The substitution of MDA in polyurethane production is also a key area of focus. europa.eu For the synthesis of MDI, toluene (B28343) diisocyanate (TDI) has been suggested as a possible substitute for MDA. europa.eu For other applications where MDA is used as a curative, a range of alternatives has been investigated, although finding a "drop-in replacement" that matches the performance, cost, and processability of MDA-cured systems has been challenging. hse.gov.uk
Some of the alternatives explored for replacing 2,2'-dichloro-4,4'-methylenedianiline (MOCA), a related compound, in polyurethane manufacturing could also be relevant for MDA substitution and include various diisocyanates and diamines.
Other Risk Reduction Strategies
Where substitution is not yet technically or economically viable, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential to minimize exposure to MDA. cdc.gov
Engineering Controls : These should be the primary method for exposure control. cdc.gov This includes using closed systems for handling MDA and ensuring adequate ventilation to maintain airborne concentrations at the lowest feasible limit. cdc.gov
Work Practices : Implementing strict work practices, such as good housekeeping and personal hygiene, can further reduce the risk of exposure. This includes prohibiting eating, drinking, and smoking in areas where MDA is handled and ensuring workers wash their hands thoroughly before such activities.
Ultimately, the goal is the progressive replacement of substances of very high concern like MDA with safer alternatives. Continuous research and development are crucial for finding new materials and technologies that can eliminate the risks associated with MDA exposure. serdp-estcp.mildatahorizzonresearch.com
Future Directions in 4,4 Methylenedianiline Research
Advancements in Green Synthesis Technologies
Traditional synthesis of MDA involves the condensation of aniline (B41778) with formaldehyde (B43269) using strong acids like hydrochloric acid, which presents environmental and safety challenges. europa.eu The future of MDA production hinges on the development of "green" synthesis routes that are more environmentally benign and economically viable.
Research is exploring the use of solid acid catalysts and ionic liquids to replace conventional corrosive and difficult-to-recycle acid catalysts. For instance, SO3H-functionalized ionic liquids (SFILs) have demonstrated promising catalytic activity in the condensation of aniline and formaldehyde. acs.org One study identified [HSO3-bmim]CF3SO3 (SImTf) as a particularly effective catalyst, achieving a 79.4% yield and 87.9% selectivity for 4,4'-MDA under optimized conditions. acs.org While catalyst deactivation was observed, regeneration was possible, suggesting a pathway for a more sustainable process. acs.org
Another avenue of green chemistry is the use of eco-friendly synthesis methods, such as kaolinite-catalyzed synthesis, which has been explored for related diamine compounds. researchgate.net While direct green synthesis of MDA at an industrial scale remains a challenge, these research efforts signify a shift towards cleaner production technologies. markwideresearch.com
Table 1: Comparison of Catalytic Performance in MDA Synthesis
| Catalyst | Aniline Conversion (%) | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) | Reaction Conditions |
| [HSO3-bmim]CF3SO3 (SImTf) | 36.3 | 79.4 | 87.9 | Aniline/formaldehyde molar ratio = 5, 80°C, 8 h |
Elucidation of Carcinogenicity Mechanisms in Humans
The International Agency for Research on Cancer (IARC) classifies MDA as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals but limited data in humans. europa.eucdc.gov Animal studies have shown that MDA induces liver and thyroid tumors in rats and mice. nih.govgezondheidsraad.nl However, epidemiological evidence for its carcinogenicity in humans remains inconclusive. europa.eugezondheidsraad.nl
Future research must focus on elucidating the precise mechanisms by which MDA may cause cancer in humans. It is known to be genotoxic, causing DNA damage in both in vitro and in vivo systems. nih.govgezondheidsraad.nl The leading hypothesis is that its carcinogenicity is linked to its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This is supported by its structural similarity to known human bladder carcinogens like benzidine. europa.eunih.govosha.gov
Key research questions to be addressed include:
Metabolic Pathways: Identifying the specific human enzymes responsible for the metabolic activation of MDA and the formation of reactive metabolites.
DNA Adducts: Characterizing the specific types of DNA adducts formed in human tissues and understanding their mutagenic potential.
Dose-Response Relationship: Establishing a clearer dose-response relationship for MDA-induced genotoxicity and carcinogenicity in human-relevant models.
Advanced in vitro models using human cells and tissues, as well as sophisticated molecular biology techniques, will be instrumental in answering these questions and providing a more definitive assessment of the carcinogenic risk of MDA to humans. nih.gov
Development of More Sensitive and Specific Analytical Methods
Accurate and sensitive detection of MDA in biological and environmental matrices is crucial for exposure assessment and risk management. Significant progress has been made in developing analytical methods, but the pursuit of greater sensitivity and specificity continues.
Current methods for detecting MDA in various media include:
High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or electrochemical detection (ECD). cdc.govcdc.gov
Gas Chromatography (GC): Sometimes used with derivatization to enhance volatility and detection. cdc.gov
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC), such as UPLC-MS/MS, offers high selectivity and sensitivity for quantifying MDA in complex samples like soil and urine. irsst.qc.caresearchgate.net
Future research in this area is directed towards:
Lowering Detection Limits: Achieving even lower limits of detection (LOD) and quantification (LOQ) to assess exposure at very low environmental and biological concentrations. For instance, a UPLC-MS/MS method for soil achieved an LOD in the low µg/kg range. irsst.qc.ca A method for urine analysis reported an LOD of 0.8 nM. researchgate.net
Miniaturization and Portability: Developing portable and field-deployable analytical devices for rapid, on-site monitoring of MDA in occupational and environmental settings.
Matrix Effect Reduction: Improving sample preparation techniques, such as solid-phase extraction (SPE), to minimize interference from complex matrices and enhance analytical accuracy. irsst.qc.ca
Biomarker Discovery: Identifying and validating new biomarkers of MDA exposure and effect to provide a more comprehensive picture of its internal dose and biological impact.
Table 2: Performance of Selected Analytical Methods for MDA
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| UPLC-MS/MS | Soil | Low µg/kg range | Low µg/kg range | 101.1 ± 5.2 |
| LC/MS/MS | Human Urine | 0.8 nM | 2.7 nM | Not specified |
| HPLC-DAD | Workplace Air | 7.9 ng/m³ | 23.8 ng/m³ | Not specified |
Comprehensive Environmental Fate Modeling and Monitoring
Key areas for future research include:
Degradation Pathways: Detailed investigation of both biotic and abiotic degradation pathways of MDA in different environmental compartments (soil, water, sediment). While it is considered inherently biodegradable, its degradation products and their toxicity need further study. oecd.org
Sorption and Bioavailability: Quantifying the sorption of MDA to soil and sediment particles, particularly its covalent binding to humic substances, which can lead to its accumulation. oecd.org
Transport Modeling: Developing and validating robust environmental fate and transport models to predict the movement and concentration of MDA in the environment, especially from sources like polyurethane degradation. irsst.qc.ca
Systematic Monitoring: Establishing systematic monitoring programs to measure MDA concentrations in various environmental media, including industrial effluents, surface waters, and soils, as current monitoring data is scarce. cdc.gov
Table 3: Environmental Properties and Fate of 4,4'-Methylenedianiline
| Property | Value/Description | Reference |
| Water Solubility | 1.25 g/L | oecd.org |
| Log Kow | 1.59 | oecd.org |
| Vapor Pressure | 2.87 x 10⁻⁸ hPa | oecd.org |
| Biodegradation | Inherently biodegradable in industrial wastewater. | oecd.org |
| Primary Transformation in Hydrosphere | Photolysis | oecd.org |
| Sorption | Forms covalent bonds with organic matter in sediments and soils. | oecd.org |
Biological Recycling and Circular Economy Initiatives
The "take-make-waste" linear economic model is unsustainable, and there is a global push towards a circular economy that emphasizes recycling and reuse. wcoomd.org For materials like polyurethanes, which are derived from MDA, developing effective recycling technologies is a key challenge and a significant area for future research.
A promising approach is the biological recycling of polyurethanes. This involves the enzymatic hydrolysis of the polymer to break it down into its constituent monomers, including MDA. tandfonline.com Research has demonstrated the feasibility of this approach, followed by the separation of the valuable aromatic amines like MDA for potential reuse in the synthesis of new polyurethanes. tandfonline.com
Future research in this domain will focus on:
Enzyme Discovery and Engineering: Identifying and optimizing enzymes that can efficiently and selectively depolymerize different types of polyurethanes under mild conditions.
Separation and Purification: Developing cost-effective and environmentally friendly methods for separating and purifying MDA and other monomers from the complex hydrolysate mixture. Solvent extraction and reactive extraction have shown promise in this regard. tandfonline.com
Integration into a Circular Value Chain: Establishing integrated systems that connect the biological recycling process with the manufacturing of new materials, thereby closing the loop and creating a circular economy for polyurethanes. mdpi.comjcvi.orgeuropa.eu
Life Cycle Assessment: Conducting thorough life cycle assessments (LCA) to ensure that these new recycling technologies offer a genuine environmental benefit compared to conventional disposal methods. jcvi.org
Continued Epidemiological Surveillance and Health Impact Assessments
Given the classification of MDA as a possible human carcinogen and its known hepatotoxicity, ongoing surveillance of workers occupationally exposed to MDA is of paramount importance. europa.euosha.gov While past epidemiological studies have not provided conclusive evidence of carcinogenicity in humans, they have often been limited by small sample sizes, confounding exposures, and insufficient latency periods. gezondheidsraad.nl
Future efforts in this area should include:
Long-term Cohort Studies: Establishing and maintaining large, well-characterized cohorts of workers with historical and ongoing exposure to MDA. These studies should include detailed exposure reconstruction and long-term follow-up for cancer incidence and mortality.
Biomonitoring Programs: Implementing routine biomonitoring of MDA levels in urine or blood of exposed workers to better quantify internal exposure and assess the effectiveness of control measures. researchgate.net
Molecular Epidemiology Studies: Integrating molecular biomarkers of exposure, effect, and susceptibility into epidemiological studies to strengthen the evidence base and identify individuals at higher risk.
Health Impact Assessments: Conducting comprehensive health impact assessments that consider all potential health effects of MDA exposure, not just cancer, to inform occupational exposure limits and public health policies.
Continuous surveillance and research are essential to protect the health of workers and to refine our understanding of the long-term health risks associated with this compound.
Q & A
Q. What are the primary routes of occupational exposure to MDA, and how can they be monitored in research settings?
Occupational exposure to MDA occurs via inhalation of aerosols/dust or dermal contact during its use in epoxy resins, polyurethane production, or industrial casting . Methodological monitoring involves:
- Air sampling : Use acid-impregnated glass fiber filters or silica gel tubes to capture vapor and particulate phases .
- Biological monitoring : Urine analysis via GC or HPLC with derivatization (e.g., pentafluoropropionic anhydride) to detect MDA and metabolites (e.g., N-acetyl-MDA) .
- Skin patches : Quantify dermal absorption using solvent extraction and solid-phase purification .
Table 1: Analytical Methods for MDA Detection
Q. What are the key toxicological endpoints of MDA in humans and animals?
MDA primarily targets the liver (hepatotoxicity) and skin (irritation) . Chronic exposure in rats and mice induces thyroid/liver tumors (follicular-cell carcinomas) and adrenal pheochromocytomas . Human data are limited but suggest liver damage from accidental ingestion . Mechanistic studies highlight:
Q. How does MDA persist in environmental matrices, and what factors influence its bioavailability?
MDA binds strongly to soil particles (low groundwater mobility) and degrades microbially in 10–40 days . Bioavailability increases in acidic conditions due to its weak base properties . No significant bioaccumulation is reported in aquatic organisms, though data gaps exist for terrestrial food chains .
Advanced Research Questions
Q. How do conflicting data on MDA’s carcinogenicity impact risk assessment, and what methodologies resolve these contradictions?
While IARC classifies MDA as possibly carcinogenic to humans (Group 2B) , rodent studies show species-specific outcomes (e.g., thyroid tumors in rats vs. liver carcinomas in mice) . Key methodological considerations:
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences between species.
- Biomarker validation : Quantify hemoglobin adducts (e.g., N-acetyl-MDA) as long-term exposure markers .
- Epidemiological gaps : Prioritize cohort studies in high-exposure industries (epoxy resin manufacturing) .
Q. What advanced analytical techniques improve sensitivity and specificity for MDA metabolites in complex matrices?
- High-resolution mass spectrometry (HRMS) : Enhances detection of trace metabolites (e.g., hydroxylated derivatives) in urine .
- Immunoaffinity cleanup : Reduces matrix interference in blood/serum analysis .
- Microextraction by packed sorbent (MEPS) : Minimizes sample volume requirements for occupational monitoring .
Table 2: Metabolites of Toxicological Interest
| Metabolite | Matrix | Detection Method | Significance |
|---|---|---|---|
| N-Acetyl-MDA | Urine/Blood | GC-MS | Primary biomarker, carcinogenic potential |
| MDA-hemoglobin adducts | Blood | HPLC-ECD | Long-term exposure indicator |
Q. How can computational models address data gaps in MDA’s environmental fate and human bioavailability?
- QSAR modeling : Predict soil sorption coefficients (Koc) and biodegradation rates under varying pH .
- In silico toxicokinetics : Simulate dermal absorption kinetics using partition coefficients (log P) and molecular dynamics .
- Exposure reconstruction : Integrate air/soil monitoring data with biomonitoring to estimate lifetime risk near waste sites .
Contradictions and Research Priorities
- Bioaccumulation uncertainty : While MDA shows low bioconcentration in aquatic systems (log Kow = 1.94), terrestrial food chain data are absent .
- Metabolic pathways : Acetylation vs. oxidation routes may explain species-specific carcinogenicity .
- Regulatory disparities : OSHA’s permissible exposure limit (0.081 mg/m³) conflicts with NIOSH’s stricter recommendation (0.03 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
